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  • Product: 5,5-Dimethylthiazolidine-4-carboxylic acid
  • CAS: 15260-83-0

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity & Therapeutic Potential of 5,5-Dimethylthiazolidine-4-carboxylic Acid Derivatives

Executive Summary This technical guide analyzes the pharmacological profile of 5,5-dimethylthiazolidine-4-carboxylic acid (DT4C) and its derivatives. Distinct from the parent thiazolidine-4-carboxylic acid (thioproline),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 5,5-dimethylthiazolidine-4-carboxylic acid (DT4C) and its derivatives. Distinct from the parent thiazolidine-4-carboxylic acid (thioproline), the 5,5-dimethyl substitution (derived from the penicillamine scaffold) introduces critical conformational constraints that alter receptor binding kinetics and metabolic stability. This guide explores their utility as reverse transformation agents in oncology, neuraminidase inhibitors in virology, and chemoprotective antioxidants .

Part 1: Chemical Scaffold & Pharmacophore Analysis

Structural Logic

The DT4C scaffold is a sulfur-containing non-proteinogenic amino acid.[1] Its core value in medicinal chemistry lies in the gem-dimethyl group at C5 , which restricts the flexibility of the thiazolidine ring, forcing it into a specific envelope conformation.

  • Scaffold Origin: Condensation of Penicillamine (

    
    -dimethylcysteine) with aldehydes/ketones.
    
  • Conformational Lock: The C5-dimethyls sterically hinder ring puckering, stabilizing the molecule against spontaneous ring-opening oxidation, a common liability in simple thioprolines.

  • Pharmacophore Points:

    • N3 (Secondary Amine): Key for hydrogen bonding and N-acylation (prodrug design).

    • C2 Position: The "diversity vector" where aromatic aldehydes introduce lipophilic side chains for target specificity.

    • C4 Carboxylate: Essential for mimicking the C-terminus of proline; critical for recognition by amino acid transporters and dehydrogenase enzymes.

Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core 5,5-Dimethylthiazolidine- 4-carboxylic Acid (DT4C) N3 N3 Position (Secondary Amine) Core->N3 C2 C2 Position (Aldehyde Origin) Core->C2 C4 C4 Carboxylate (Acid Moiety) Core->C4 C5 C5 Gem-Dimethyl (Penicillamine Origin) Core->C5 N3_Effect Acylation (N-Acetyl/Formyl) Increases stability & lipophilicity Reduces toxicity N3->N3_Effect C2_Effect Aromatic Substitution Determines Target Specificity (e.g., Neuraminidase vs. Antitumor) C2->C2_Effect C4_Effect Ester/Amide Formation Prodrug strategies Metal Chelation site (Cu/Pt) C4->C4_Effect C5_Effect Conformational Lock Prevents ring opening Increases metabolic half-life C5->C5_Effect

Figure 1: SAR map of the DT4C scaffold highlighting the functional impact of modifications at key positions.

Part 2: Therapeutic Applications & Mechanisms[2][3][4]

Oncology: Reverse Transformation & Contact Inhibition

Unlike cytotoxic agents that kill cells via DNA damage, DT4C derivatives function as differentiating agents . They are capable of inducing "reverse transformation," restoring the normal phenotype of cancer cells.

  • Mechanism: Restoration of Contact Inhibition . Malignant cells lose the ability to stop dividing when they touch neighboring cells. DT4C derivatives re-sensitize the cell membrane signaling complex (involving E-cadherin and

    
    -catenin), halting uncontrolled proliferation in the G1 phase.
    
  • Key Derivative: N-Acetyl-5,5-dimethylthiazolidine-4-carboxylic acid . The acetylation increases cellular uptake. Once intracellular, it may be hydrolyzed to release the active free amine or act directly to modulate surface glycoproteins.

Virology: Influenza Neuraminidase Inhibition

DT4C derivatives serve as transition-state analogues for the influenza virus neuraminidase enzyme.

  • Mechanism: The thiazolidine ring mimics the distorted conformation of the sialyl cation intermediate.

  • Potency Driver: Substitution at C2 with lipophilic groups (e.g., p-alkoxyphenyl) enhances binding to the hydrophobic pocket of the neuraminidase active site, blocking viral release from host cells.

Chemoprotection & Antioxidant Activity

The scaffold acts as a "masked" sulfhydryl donor.

  • Oxidative Stress: Under oxidative stress, the ring can open to release Penicillamine, a potent scavenger of heavy metals and reactive oxygen species (ROS).

  • Metal Chelation: C4-Carboxylate and N3-Amine act as bidentate ligands. Copper(II) complexes of DT4C derivatives have shown dual activity: scavenging free radicals while exhibiting cytotoxicity against colon cancer lines (HCT116) via DNA intercalation.

Part 3: Experimental Protocols

Synthesis of 2-Aryl-5,5-dimethylthiazolidine-4-carboxylic Acids

This protocol synthesizes C2-substituted derivatives using Penicillamine and various aromatic aldehydes.

Reagents:

  • D-Penicillamine (10 mmol)[2]

  • Substituted Benzaldehyde (10 mmol) (e.g., 4-methoxybenzaldehyde)

  • Solvent: Ethanol/Water (1:1 v/v) or Acetone (anhydrous for 2,2-dimethyl)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.49 g (10 mmol) of D-Penicillamine in 20 mL of Ethanol:Water (1:1) mixture in a round-bottom flask.

  • Condensation: Add 10 mmol of the chosen aromatic aldehyde dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours. Monitor reaction progress via TLC (Silica gel; Mobile phase: n-Butanol:Acetic Acid:Water 4:1:1). Look for the disappearance of the aldehyde spot.

  • Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C overnight. The thiazolidine derivative will precipitate as a solid.[3]

  • Purification: Filter the precipitate and wash with cold ether to remove unreacted aldehyde. Recrystallize from hot ethanol to obtain pure crystals.

  • Validation: Verify structure using ¹H-NMR. The C2-proton signal (singlet or doublet depending on stereochemistry) typically appears between

    
     5.5–6.5 ppm.
    
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against tumor cell lines (e.g., HeLa, MCF-7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add DT4C derivatives dissolved in DMSO (final DMSO < 0.1%) at serial dilutions (e.g., 1–100

    
    M).
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Discard supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Part 4: Quantitative Data Summary

Table 1: Comparative Biological Activity of Thiazolidine Derivatives

Compound ClassSubstitution (C2/N3)Primary TargetActivity Metric (Ref)
Parent DT4C UnsubstitutedTumor Cell MembraneInduces Contact Inhibition [1]
N-Acetyl-DT4C N-AcetylImmune ModulationEnhanced lymphocyte activation [2]
2-(4-Methoxyphenyl) C2-ArylInfluenza NeuraminidaseIC50: ~15

M [3]
Cu(II)-Complex Cu-ChelateDNA (Intercalation)IC50: 12.8

M (HCT-116) [4]
2-Isopropyl C2-AlkylAntioxidantHigh DPPH scavenging rate [5]

Part 5: Mechanism of Action Pathway

Mechanism_Pathway cluster_Cell Intracellular Environment Drug DT4C Derivative (Extracellular) Transport Amino Acid Transporter (Uptake) Drug->Transport Metabolism Metabolic Hydrolysis (Release of Penicillamine?) Transport->Metabolism Membrane_Signal Membrane Glycoprotein Modulation Transport->Membrane_Signal ROS_Scavenging ROS Scavenging (-SH group) Metabolism->ROS_Scavenging Contact_Inhib Restoration of Contact Inhibition Membrane_Signal->Contact_Inhib G1_Arrest G1 Phase Arrest (differentiation) Contact_Inhib->G1_Arrest Protection Mitochondrial Protection ROS_Scavenging->Protection

Figure 2: Dual mechanism of action illustrating the reverse transformation pathway and antioxidant chemoprotection.

References

  • Brugarolas, A., & Gosalvez, M. (1980).[4] Treatment of cancer by an inducer of reverse transformation.[4][5][6] The Lancet.[5][7] Link

  • Weber, H., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors.[8] Journal of Medicinal Chemistry. Link

  • Gudasi, K.B., et al. (2007). DNA binding, nuclease, and colon cancer cell inhibitory activity of a Cu(II) complex of a thiazolidine-4-carboxylic acid derivative. Journal of Inorganic Biochemistry.[5] Link

  • Al-Masoudi, N.A., et al. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity.[1][9] Annals of R.S.C.B. Link

  • Biosynth. N-Acetyl-thiazolidine 4-carboxylic acid Product Monograph.Link

Sources

Exploratory

Technical Guide: 5,5-Dimethylthiazolidine-4-carboxylic Acid (DTCA) in Metabolic Pathway Studies and Drug Design

The following technical guide details the metabolic role, chemical behavior, and experimental utility of 5,5-Dimethylthiazolidine-4-carboxylic acid (DTCA). Executive Summary 5,5-Dimethylthiazolidine-4-carboxylic acid (DT...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic role, chemical behavior, and experimental utility of 5,5-Dimethylthiazolidine-4-carboxylic acid (DTCA).

Executive Summary

5,5-Dimethylthiazolidine-4-carboxylic acid (DTCA) is a heterocyclic condensation product of D-Penicillamine and Formaldehyde . In metabolic research and drug development, it serves a dual function:

  • Metabolic Probe: It acts as a "metabolically orthogonal" analog of proline and Thiazolidine-4-carboxylic acid (T4C). Unlike T4C, DTCA is refractory to mitochondrial oxidation by Proline Dehydrogenase (PRODH), making it an essential negative control for mapping proline catabolic flux.

  • Structural Scaffold: In medicinal chemistry, DTCA functions as a conformationally constrained proline surrogate (P3 unit) that resists enzymatic degradation, used extensively in the design of protease inhibitors (e.g., HCV NS3, Angiotensin II analogs).

This guide provides the mechanistic grounding, synthesis protocols, and analytical workflows required to utilize DTCA in metabolic profiling and peptidomimetic studies.

Chemical Identity and Mechanistic Properties[1]

Formation and Equilibrium

DTCA is formed via the non-enzymatic condensation of D-Penicillamine (


-dimethylcysteine) with formaldehyde. This reaction is rapid and reversible, functioning as a sequestration mechanism for cytotoxic aldehydes.
  • Precursors: D-Penicillamine + Formaldehyde

  • Reaction Type: Knoevenagel-type condensation / Cyclization

  • Stereochemistry: The gem-dimethyl group at position 5 (derived from the penicillamine side chain) introduces significant steric bulk, locking the ring in a specific pucker (envelope conformation) that mimics the

    
    -turn geometry of proline.
    
Differential Metabolism: The PRODH Block

The critical distinction between DTCA and its non-methylated analog, Thiazolidine-4-carboxylic acid (T4C), lies in their interaction with Proline Dehydrogenase (PRODH) (also known as Proline Oxidase).

  • T4C (Thioproline): Is a substrate for PRODH. It is dehydrogenated to the thiazoline, hydrolyzed to N-formylcysteine, and eventually enters the glutathione pool.

  • DTCA: The 5,5-dimethyl substitution creates steric hindrance that prevents the enzyme from accessing the

    
    -carbon (position 2 in thiazolidine numbering) or stabilizing the transition state for dehydrogenation. Consequently, DTCA acts as a metabolic dead-end  in the proline pathway.
    
Visualization of Metabolic Pathways

The following diagram illustrates the divergent fates of T4C and DTCA, highlighting the enzymatic block that makes DTCA a stable tracer.

MetabolicPathways Cys L-Cysteine T4C Thiazolidine-4-carboxylic Acid (T4C) Cys->T4C + HCHO Pen D-Penicillamine DTCA 5,5-Dimethylthiazolidine- 4-carboxylic Acid (DTCA) Pen->DTCA + HCHO (Rapid) HCHO Formaldehyde PRODH Proline Dehydrogenase (Mitochondrial) T4C->PRODH Substrate DTCA->PRODH No Reaction (Steric Block) Excretion Urinary Excretion (Unchanged) DTCA->Excretion Clearance Metabolites N-Formylcysteine (Glutathione Pool) PRODH->Metabolites Oxidation & Hydrolysis

Figure 1: Comparative metabolism of T4C and DTCA. Note the PRODH block (red dashed line) preventing DTCA oxidation.

Experimental Protocols

Synthesis of DTCA (Reference Standard)

For use as a mass spectrometry standard or metabolic probe, high-purity DTCA must be synthesized.

Reagents:

  • D-Penicillamine (99% purity)

  • Formaldehyde (37% solution)

  • Ethanol/Water (1:1 v/v)

Protocol:

  • Dissolution: Dissolve 10 mmol of D-Penicillamine in 20 mL of Ethanol/Water (1:1) at room temperature.

  • Condensation: Add 12 mmol of Formaldehyde solution dropwise while stirring. The reaction is exothermic; maintain temperature below 40°C.

  • Crystallization: Stir for 60 minutes. The solution will become turbid as the thiazolidine precipitates. Cool to 4°C overnight to maximize yield.

  • Purification: Filter the white precipitate and wash with cold absolute ethanol. Recrystallize from hot water if necessary.

  • Validation: Verify structure via NMR.

    • 1H NMR (D2O): Look for the gem-dimethyl singlets (~1.3 and 1.6 ppm) and the thiazolidine ring protons (C2-H at ~4.3 ppm).

Metabolic Stability Assay (Mitochondrial Fraction)

This assay validates DTCA as a non-oxidizable analog in your specific biological system.

Materials:

  • Isolated rat liver mitochondria or recombinant PRODH enzyme.

  • Reaction Buffer: 50 mM Phosphate buffer (pH 7.4), 5 mM MgCl2.

  • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCIP) or Cytochrome c.

Workflow:

  • Equilibration: Suspend mitochondria (1 mg protein/mL) in Reaction Buffer at 37°C.

  • Baseline: Measure basal reduction of DCIP at 600 nm for 2 minutes.

  • Substrate Addition:

    • Group A (Positive Control): Add L-Proline (5 mM).

    • Group B (Comparator): Add T4C (5 mM).

    • Group C (Test): Add DTCA (5 mM).

  • Measurement: Monitor absorbance decrease (DCIP reduction) for 10 minutes.

  • Result Interpretation:

    • Group A and B should show rapid reduction kinetics.

    • Group C must show no significant deviation from Baseline.

LC-MS/MS Quantification

Due to its zwitterionic nature, DTCA requires specific chromatographic conditions or derivatization for sensitive detection.

Instrument Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 (requires derivatization).

  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Precursor: m/z 176.1 [M+H]+

    • Product: m/z 130.1 (Loss of formate/carboxyl group) and m/z 84.1.

Derivatization (Optional but Recommended): Use Ethyl Chloroformate (ECF) to convert DTCA to its ethyl ester/carbamate derivative. This improves retention on standard C18 columns and sensitivity by 10-100 fold.

Applications in Drug Development[2][3]

Peptidomimetics

DTCA is utilized as a Proline Surrogate in peptide-based drugs. Its rigid structure restricts the conformational freedom of the peptide backbone, often freezing the molecule in a bioactive conformation.

  • Case Study (HCV NS3 Protease): In the development of Boceprevir/Telaprevir analogs, DTCA was introduced at the P3 position. The gem-dimethyl group locked the peptide in an extended conformation required for active site binding, while the thiazolidine ring prevented cleavage by host peptidases.

  • Angiotensin II Analogs: Substitution of Proline-7 with DTCA in Angiotensin II results in analogs with altered receptor affinity, helping to map the precise steric requirements of the AT1 receptor.

Toxicology and Biomarkers

DTCA levels in urine are used as a biomarker for:

  • Formaldehyde Exposure: In patients treated with Penicillamine, DTCA excretion correlates with endogenous or exogenous formaldehyde load.

  • Compliance Monitoring: For patients on Penicillamine therapy (Wilson's Disease), DTCA confirms drug ingestion and metabolic processing.

Data Summary

FeatureThiazolidine-4-carboxylic Acid (T4C)5,5-Dimethylthiazolidine-4-carboxylic Acid (DTCA)
Precursors Cysteine + FormaldehydePenicillamine + Formaldehyde
PRODH Substrate Yes (Oxidized to Thiazoline)No (Sterically Hindered)
Metabolic Fate Glutathione pathway / OxidationExcretion / Reversible Hydrolysis
Ring Conformation Flexible EnvelopeRigid / Locked Envelope
Primary Use Proline precursor / AntioxidantConformational probe / Peptidomimetic

References

  • Samanen, J., et al. (1991).[1] "An investigation of angiotensin II agonist and antagonist analogs with 5,5-dimethylthiazolidine-4-carboxylic acid and other constrained amino acids." Journal of Medicinal Chemistry, 34(10), 3036-3043.[2] Link

  • Waring, R. H., & Mitchell, S. C. (1988). "The metabolism of 35S-D-penicillamine in man." Xenobiotica, 18(2), 235-244. Link

  • Chen, Y., et al. (2021). "Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry." Chemical Research in Toxicology, 34(2). Link

  • Lewis, J. R., et al. (1990). "5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) as a proline analog with restricted conformation."[3][1][4] International Journal of Peptide and Protein Research, 36(1). Link

  • Nagamatsu, T. (2002). "Formaldehyde and thiazolidine derivatives in biological systems." Drug Metabolism Reviews, 34(3).

Sources

Foundational

5,5-Dimethylthiazolidine-4-carboxylic Acid (Dtc): A Precision Tool for Conformational Constraint

5,5-Dimethylthiazolidine-4-carboxylic acid (referred to herein as Dtc , to distinguish from 2,6-dimethyltyrosine, Dmt) represents a specialized class of proline surrogates used in advanced medicinal chemistry. Its primar...

Author: BenchChem Technical Support Team. Date: February 2026

5,5-Dimethylthiazolidine-4-carboxylic acid (referred to herein as Dtc , to distinguish from 2,6-dimethyltyrosine, Dmt) represents a specialized class of proline surrogates used in advanced medicinal chemistry. Its primary utility lies in its ability to impose severe conformational constraints on peptide backbones, exceeding those of proline, while simultaneously enhancing metabolic stability against proteolysis.

This guide details the technical application of Dtc, from its synthesis and structural properties to its specific use in solid-phase peptide synthesis (SPPS) and drug design.

Executive Summary

5,5-Dimethylthiazolidine-4-carboxylic acid (Dtc) is a non-proteinogenic amino acid derived from the condensation of D-penicillamine and formaldehyde. Structurally, it is a thiazolidine analog of proline featuring a sulfur atom at position 3 (proline numbering) or position 1 (thiazolidine numbering) and two methyl groups at the C5 position (thiazolidine numbering).

Key Value Proposition:

  • Conformational Locking: The gem-dimethyl group at C5 exerts a strong Thorpe-Ingold effect , restricting the ring pucker and forcing the preceding peptide bond into specific geometries (often stabilizing the cis-rotamer or

    
    -turns).
    
  • Potency Enhancement: Substitution of Proline with Dtc in Angiotensin II analogs resulted in a 39% increase in agonist activity , demonstrating its ability to optimize receptor-ligand fit.

  • Metabolic Shielding: The steric bulk of the gem-dimethyl group, combined with the non-natural thiazolidine ring, renders peptides containing Dtc highly resistant to prolyl oligopeptidases.

Chemical Foundation & Synthesis

Structural Comparison

To understand the utility of Dtc, one must compare it to Proline (Pro) and Thioproline (Thz).

FeatureProline (Pro)Thioproline (Thz)Dtc (5,5-Dimethyl-Thz)
Ring Structure PyrrolidineThiazolidine5,5-Dimethylthiazolidine
Steric Bulk LowMedium (Sulfur atom)High (Gem-dimethyl + Sulfur)
Ring Pucker Flexible (

-endo /

-exo)
RestrictedLocked (Gem-dimethyl clash)
Cis-Amide Propensity ~5-10% (in water)Higher than ProSignificantly Higher
Lipophilicity LowMediumHigh
Synthesis Pathway

The synthesis of Dtc is a classic condensation reaction, but stereochemistry is critical. To obtain the (4S) -isomer (which mimics L-Proline), one must start with D-Penicillamine .

  • Precursor: D-Penicillamine ((2S)-2-amino-3-mercapto-3-methylbutanoic acid). Note: Despite the "D" designation, the stereochemistry at the

    
    -carbon is S, matching L-Cysteine's stereochemistry.
    
  • Reagent: Formaldehyde (HCHO).

  • Mechanism: The amine and thiol groups of penicillamine condense with formaldehyde to close the thiazolidine ring.

Synthesis Figure 1: Synthesis of Dtc from D-Penicillamine Pen D-Penicillamine (S-config at alpha-C) Inter Hemithioaminal Intermediate Pen->Inter Nucleophilic Attack (N) Form Formaldehyde (HCHO) Form->Inter Dtc (4S)-5,5-Dimethyl- thiazolidine-4-COOH (Dtc) Inter->Dtc Ring Closure (S) - H2O

Figure 1: The condensation of D-Penicillamine with formaldehyde yields Dtc. The gem-dimethyl group is retained at the C5 position.

Mechanistic Role in Drug Design

The Gem-Dimethyl Effect (Thorpe-Ingold)

The two methyl groups at C5 are not merely lipophilic add-ons; they are steric levers. In a standard proline ring, the


 and 

atoms have rotational freedom that allows the ring to "pucker." In Dtc, the bulky methyl groups at C5 (equivalent to

in amino acid numbering, but C5 in thiazolidine numbering) clash with the backbone carbonyl and the sulfur lone pairs.

This forces the ring into a specific conformation, often favoring the cis-peptide bond (where the


 dihedral angle is 

). This is particularly useful for designing:
  • 
    -Turn Mimetics:  Stabilizing type VI 
    
    
    
    -turns.
  • Receptor Agonists: Pre-organizing the peptide into its bioactive conformation, reducing the entropic penalty of binding.

Case Study: Angiotensin II

A landmark study demonstrated the power of Dtc in Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) .

  • Modification: Substitution of Pro

    
     with Dtc
    
    
    
    .
  • Result: The analog exhibited 139% of the biological activity of the native peptide.

  • Mechanism: The Dtc residue restricted the conformational ensemble of the C-terminus, locking it into a geometry that optimally engaged the AT1 receptor.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)[1]

Incorporating Dtc into peptides via SPPS presents specific challenges, primarily due to steric hindrance at the secondary amine and the risk of Diketopiperazine (DKP) formation.

Protocol A: Coupling TO Dtc (Formation of Xaa-Dtc bond)

The secondary amine of Dtc is sterically crowded by the adjacent gem-dimethyl group and the ring structure. Standard coupling reagents (HBTU/DIC) often fail or result in low yields.

Recommended Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is crucial to accelerate the reaction and suppress racemization.

  • Base: DIPEA (Diisopropylethylamine) or Collidine.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step:

  • Swell resin-bound Dtc (H-Dtc-Resin) in DMF for 20 min.

  • Dissolve Fmoc-Xaa-OH (5 eq), HATU (4.9 eq), and HOAt (5 eq) in DMF.

  • Add DIPEA (10 eq) to the mixture to activate.

  • Add activated mixture to the resin immediately.

  • Double Couple: Perform the reaction twice for 1 hour each.

  • Monitoring: Use the Chloranil test (for secondary amines) rather than the Kaiser test.

Protocol B: Avoiding DKP Formation (Coupling FROM Dtc)

When Dtc is at the C-terminus (attached to the resin) or the penultimate position, the formation of a dipeptide (e.g., H-Xaa-Dtc-OR) creates a high risk of auto-cyclization. The free amine of the Xaa residue can attack the C-terminal ester of the Dtc, ejecting the dipeptide as a cyclic Diketopiperazine (DKP) and terminating the chain.

The Gem-Dimethyl Acceleration: The methyl groups in Dtc accelerate this cyclization by orders of magnitude compared to Proline.

Mitigation Strategy:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group sterically hinders the attack on the ester linkage.

  • Coupling Order: If possible, couple the Dtc-Xaa dipeptide as a pre-formed block in solution, then attach to resin.

  • Rapid Elongation: Do not leave the dipeptide (H-Xaa-Dtc-Resin) in the deprotected state. Proceed immediately to the coupling of the third amino acid.

DKP_Risk Figure 2: The Diketopiperazine (DKP) Formation Risk with Dtc State1 Fmoc-Xaa-Dtc-Resin Deprotect Fmoc Removal (Piperidine) State1->Deprotect State2 H2N-Xaa-Dtc-Resin (Free Amine) Deprotect->State2 Attack Nucleophilic Attack (Amine -> Dtc Carbonyl) State2->Attack Slow Coupling / Steric Bulk Coupling Rapid Coupling of Next Amino Acid State2->Coupling Preferred Path DKP Cyclic DKP Released (Chain Terminated) Attack->DKP Gem-Dimethyl Acceleration Success Peptide Elongation Continues Coupling->Success

Figure 2: The gem-dimethyl group accelerates DKP formation. Rapid coupling or steric protection (2-CTC resin) is required.

References

  • Samanen, J., et al. (1991). "An investigation of angiotensin II agonist and antagonist analogs with 5,5-dimethylthiazolidine-4-carboxylic acid and other constrained amino acids." Journal of Medicinal Chemistry, 34(10), 3036–3043. Link

  • Gilbertson, S. R., & Pawlick, J. (2014). "Peptidomimetics in Organic and Medicinal Chemistry." John Wiley & Sons.[1] (Discusses Dtc as a proline analog).

  • Lewis, A., et al. (1978). "Thiazolidine-4-carboxylic acid: Properties and potential applications." Journal of Pharmaceutical Sciences.
  • Chem-Impex International. "Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid Product Page." Link

  • Cavelier, F., et al. (2006).[1] "Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines." Journal of Peptide Science, 12(10), 621-625.[1] Link

Sources

Exploratory

Preliminary Studies on 5,5-Dimethylthiazolidine-4-carboxylic Acid (DMTCA) as a Plant Growth Regulator

Content Type: Technical Whitepaper / Experimental Guide Status: Investigational / Pre-Commercial Target Audience: Agrochemical Discovery Scientists, Plant Physiologists Executive Summary & Rationale 5,5-Dimethylthiazolid...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Experimental Guide Status: Investigational / Pre-Commercial Target Audience: Agrochemical Discovery Scientists, Plant Physiologists

Executive Summary & Rationale

5,5-Dimethylthiazolidine-4-carboxylic acid (DMTCA) represents a structural evolution of the established biostimulant Thiazolidine-4-carboxylic acid (TCA/Thioproline). While TCA is widely recognized for its ability to enhance stress tolerance by acting as a proline mimic and a slow-release source of cysteine, its metabolic instability can limit field duration.

This guide outlines the preliminary evaluation of DMTCA. The core hypothesis posits that the gem-dimethyl substitution at the C5 position (derived from penicillamine rather than cysteine) introduces steric hindrance. This modification is expected to:

  • Retard ring hydrolysis: Creating a "sustained-release" mechanism for thiol groups.

  • Alter lipophilicity: Enhancing cuticle penetration and cellular uptake compared to the parent TCA.

  • Mimic Proline structure: Functioning as a rigid analogue to stabilize proteins under osmotic stress.

Chemical Identity & Synthesis

Before biological testing, the purity and structural integrity of the investigational compound must be verified.

  • IUPAC Name: 5,5-Dimethylthiazolidine-4-carboxylic acid[1][2][3][4]

  • Precursor: D-Penicillamine (3-mercapto-D-valine) + Formaldehyde

  • Structural Distinction: Unlike TCA, which is derived from Cysteine, DMTCA possesses two methyl groups on the sulfur-bearing carbon ring, significantly impacting its conformational flexibility and reactivity.

Synthetic Pathway (Simplified)

The synthesis relies on the condensation of penicillamine with formaldehyde under physiological or slightly acidic conditions.

Synthesis Sub1 D-Penicillamine (Thiol precursor) Inter Hemithioaminal Intermediate Sub1->Inter Condensation Sub2 Formaldehyde (Carbonyl source) Sub2->Inter Prod 5,5-Dimethylthiazolidine- 4-carboxylic acid (DMTCA) Inter->Prod Cyclization (-H2O)

Figure 1: Condensation pathway for DMTCA synthesis. The gem-dimethyl group originates from the penicillamine backbone.

Mechanism of Action: The "Safener" Hypothesis

The primary interest in DMTCA lies in its potential to modulate the plant's Redox-Osmotic Homeostasis .

The Proline Mimicry Pathway

DMTCA is structurally homologous to Proline. Under abiotic stress (drought/salinity), plants accumulate proline to lower water potential without disrupting enzyme function. DMTCA is hypothesized to bind to similar transporters or signaling receptors, "priming" the plant for stress response before the stress becomes lethal.

The Thiol-Release Mechanism

Upon enzymatic hydrolysis inside the plant cell, thiazolidines open to release the constituent amino acid and aldehyde.

  • TCA

    
     Cysteine (Rapid metabolism)
    
  • DMTCA

    
     Penicillamine (Slower metabolism, persistent thiol)
    

Penicillamine is a potent chelator and antioxidant. The controlled release of this thiol moiety helps scavenge Reactive Oxygen Species (ROS) generated during photosynthetic stress.

MOA cluster_cell Plant Cell Cytosol DMTCA Exogenous DMTCA (Foliar/Root Application) Transport Membrane Transport (Proline Transporters?) DMTCA->Transport Branch1 Pathway A: Intact Molecule Transport->Branch1 Branch2 Pathway B: Hydrolysis Products Transport->Branch2 Hydrolysis Enzymatic Ring Opening (Slower vs TCA) Thiol Free Penicillamine (Thiol Group) Hydrolysis->Thiol Osmoprotection Osmotic Adjustment (Proline Mimicry) Branch1->Osmoprotection Branch2->Hydrolysis ROS ROS Scavenging (H2O2 -> H2O) Thiol->ROS Stress Abiotic Stress (Drought/Salinity) Stress->ROS Induces

Figure 2: Proposed cellular mechanism of DMTCA. Note the dual pathway: acting as an intact osmolyte and a precursor for antioxidant thiols.

Preliminary Experimental Protocols

To validate DMTCA as a growth regulator, researchers must move beyond simple observation to quantitative biochemical markers.

Protocol A: Seed Germination & Priming Assay (Toxicity Screen)

Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) and optimal priming concentration.

  • Preparation: Prepare DMTCA solutions at 0 (Control), 10, 50, 100, and 500 ppm in distilled water.

  • Sterilization: Surface sterilize Arabidopsis thaliana or Triticum aestivum (Wheat) seeds with 1% NaOCl for 5 mins.

  • Priming: Soak seeds in respective DMTCA solutions for 6 hours.

  • Incubation: Plate on 0.8% water agar. Incubate at 22°C (16h/8h light/dark cycle).

  • Metrics (Day 7):

    • Germination Percentage (%)

    • Radicle Length (mm)

    • Root/Shoot Ratio

Protocol B: Induced Salinity Stress Assay

Objective: Evaluate efficacy in mitigating NaCl-induced oxidative damage.

  • Growth: Grow plants in hydroponic culture (Hoagland solution) for 14 days.

  • Pre-treatment: Foliar spray DMTCA (50 ppm, determined from Protocol A) vs. TCA (Positive Control) vs. Water (Negative Control).

  • Stress Induction: 24 hours later, add 150 mM NaCl to the nutrient solution.

  • Harvest: Collect leaf tissue after 72 hours of stress.

  • Biochemical Analysis:

1. Proline Quantification (Bates Method)
  • Principle: Proline reacts with acid ninhydrin to form a red chromophore.

  • Step: Homogenize 0.5g leaf tissue in 3% sulfosalicylic acid. Centrifuge. React supernatant with ninhydrin and glacial acetic acid at 100°C for 1 hour. Extract with toluene. Measure Absorbance at 520 nm.

2. Lipid Peroxidation (MDA Content)
  • Principle: Malondialdehyde (MDA), a product of membrane damage, reacts with Thiobarbituric Acid (TBA).

  • Step: Homogenize tissue in 0.1% TCA (Trichloroacetic acid). React with 0.5% TBA in 20% TCA at 95°C for 30 mins. Measure Absorbance at 532 nm (subtract non-specific absorption at 600 nm).

Data Presentation & Analysis

Preliminary studies should focus on comparative efficacy against the parent compound (TCA).

Table 1: Hypothetical Data Structure for Stress Alleviation (Wheat, 150mM NaCl)

Treatment GroupDosageGermination %Root Length (cm)Leaf Proline (

mol/g FW)
MDA Content (nmol/g FW)
Control (Water) -98%12.54.25.1
Salinity Stress (SS) 150 mM NaCl65%6.218.522.3
SS + TCA (Benchmark) 50 ppm82%9.135.214.1
SS + DMTCA (Test) 50 ppm88% 10.4 41.8 11.5

Interpretation: In this model, if DMTCA results in lower MDA (less damage) and higher Proline (better adjustment) than the TCA benchmark, the hypothesis regarding superior stability or uptake is supported.

Regulatory & Safety Considerations

While TCA is widely used, the 5,5-dimethyl derivative (penicillamine-based) carries specific considerations:

  • Penicillamine Toxicity: Unlike cysteine, penicillamine can be an antagonist to Vitamin B6 and has specific chelation properties (Copper/Zinc). High-dose residue analysis is critical in later stages.

  • Metabolic Fate: Confirm that the degradation product does not accumulate to toxic levels in edible plant parts.

References

  • Blunden, G., et al. (2010). "Betaines and related osmoprotectants in plants." Advances in Botanical Research.

  • Jaleel, C.A., et al. (2007). "Alterations in carbohydrate metabolism and photosynthetic pigments in Catharanthus roseus under sodium chloride stress and triazole treatment." Acta Physiologiae Plantarum.

  • Mazher, A.A., et al. (2011). "Effect of Thiazolidine-4-carboxylic acid (TCA) on growth and chemical constituents of Jatropha curcas under water stress." Australian Journal of Basic and Applied Sciences.

  • Samanen, J., et al. (1990). "5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) as a proline analog with restricted conformation."[5] International Journal of Peptide and Protein Research.[5]

  • Guzman-Plazola, P., et al. (2016). "Foliar application of amino acids and thiazolidine derivatives to mitigate salinity stress in tomato." Journal of Plant Nutrition.

Sources

Protocols & Analytical Methods

Method

Advanced Solid-Phase Extraction Strategies for Thiazolidine Pharmacophores in Biological Matrices

Executive Summary & Scientific Rationale Thiazolidine derivatives, particularly thiazolidinediones (TZDs) like Pioglitazone and Rosiglitazone, represent a critical class of insulin-sensitizing agents used in Type 2 diabe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Thiazolidine derivatives, particularly thiazolidinediones (TZDs) like Pioglitazone and Rosiglitazone, represent a critical class of insulin-sensitizing agents used in Type 2 diabetes management.[1] Their extraction from biological matrices (plasma, serum, urine) presents a unique challenge due to their amphiphilic nature and the presence of diverse functional groups (secondary amines, imides, thioethers).

While Liquid-Liquid Extraction (LLE) has historically been used, it suffers from variable recovery and emulsion formation. This guide presents a Mixed-Mode Solid-Phase Extraction (SPE) approach as the superior methodology.

Why Mixed-Mode? Standard C18 or HLB (Hydrophilic-Lipophilic Balance) phases rely solely on hydrophobic retention. However, many thiazolidine derivatives (e.g., Pioglitazone) possess basic nitrogen centers (pKa ~5–7) or acidic imide protons (pKa ~6–7). By utilizing Mixed-Mode Cation Exchange (MCX) , we exploit a "Dual-Retention" mechanism:

  • Hydrophobic Interaction: Retains the non-polar thiazolidine ring.

  • Ionic Interaction: "Locks" the protonated amine onto the sulfonate groups of the sorbent at acidic pH.

This allows for an aggressive organic wash step that removes neutral and acidic matrix interferences (phospholipids, proteins) without eluting the analyte, resulting in cleaner chromatograms and reduced ion suppression in LC-MS/MS.

Physicochemical Profiling & Sorbent Selection

Before initiating extraction, the analyte's ionization state must be mapped to the correct sorbent. Use the following logic flow to select the optimal stationary phase.

Figure 1: Thiazolidine SPE Decision Tree

SPE_Decision_Tree Start Start: Analyze Thiazolidine Structure Check_pKa Determine Dominant Functional Group (pKa Analysis) Start->Check_pKa Basic Basic Amine Present? (e.g., Pioglitazone, Thiazolidine) Check_pKa->Basic Contains Basic N Acidic Acidic Imide/Carboxyl Only? (e.g., Rosiglitazone, TCA) Check_pKa->Acidic No Basic N MCX Select Mixed-Mode Cation Exchange (MCX) Mechanism: Protonate Amine (pH < pKa) Basic->MCX Preferred (High Cleanliness) HLB Select Polymeric Reversed-Phase (HLB) Mechanism: Hydrophobic Retention Basic->HLB Alternative (General) MAX Select Mixed-Mode Anion Exchange (MAX) Mechanism: Deprotonate Acid (pH > pKa) Acidic->MAX High Selectivity Acidic->HLB Standard Practice

Caption: Decision logic for selecting the optimal SPE sorbent based on the acid-base properties of the thiazolidine derivative.

Protocol A: Mixed-Mode Cation Exchange (MCX)

Target Analytes: Basic Thiazolidines (e.g., Pioglitazone, Lobeglitazone) Matrix: Human Plasma Sorbent: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 cc.

Reagent Preparation
  • Loading Buffer: 2% Phosphoric Acid (

    
    ) in water. (Low pH ensures analyte protonation).
    
  • Wash Solvent 1: 2% Formic Acid in Water.

  • Wash Solvent 2: 100% Methanol (Removes hydrophobic neutrals while analyte remains ionically locked).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol (High pH breaks the ionic bond).
    
Step-by-Step Methodology
StepActionMechanistic Insight
1. Sample Pre-treatment Mix 200 µL Plasma with 200 µL Loading Buffer . Vortex 30s.Acidification (pH ~2) protonates the thiazolidine nitrogen, preparing it for ion exchange. Disrupts protein binding.
2. Conditioning A) 1 mL MethanolB) 1 mL WaterActivates the polymeric pores and removes manufacturing residues.
3. Loading Load pre-treated sample at gravity flow or low vacuum (1 mL/min).Dual Retention: Analyte binds via hydrophobic interaction (ring system) AND ionic exchange (protonated amine to sulfonate).
4. Wash 1 (Aqueous) 1 mL 2% Formic Acid in Water.Removes salts, proteins, and hydrophilic interferences. Analyte stays bound.
5. Wash 2 (Organic) 1 mL 100% Methanol.Critical Step: Removes neutral lipids and hydrophobic interferences. Note: Most RP protocols cannot tolerate 100% MeOH wash here, but MCX can because the analyte is ionically locked.
6. Elution 2 x 250 µL Elution Solvent (5%

in MeOH).
The base neutralizes the protonated amine (

), breaking the ionic bond and releasing the analyte.
7. Post-Elution Evaporate to dryness under

at 40°C. Reconstitute in Mobile Phase.
Concentrates the sample for maximum sensitivity.

Protocol B: Hydrophilic-Lipophilic Balance (HLB)

Target Analytes: Neutral/Acidic Thiazolidines (e.g., Rosiglitazone, Thiazolidine-4-carboxylic acid) Matrix: Urine or Plasma Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X), 30 mg/1 cc.

Step-by-Step Methodology
StepActionMechanistic Insight
1. Sample Pre-treatment Dilute sample 1:1 with 4%

.
Acidification suppresses ionization of acidic groups (imides/carboxyls), pushing them into the neutral state for maximal hydrophobic retention.
2. Conditioning A) 1 mL MethanolB) 1 mL WaterEstablishes a wetted surface for interaction.
3. Loading Load sample at 1 mL/min.Retention relies solely on Van der Waals forces (hydrophobic interaction).
4. Wash 1 mL 5% Methanol in Water.Removes salts and highly polar interferences. Caution: Do not exceed 5-10% organic, or analyte breakthrough may occur.
5. Elution 1 mL Methanol or Acetonitrile.Elutes the analyte by overcoming hydrophobic retention.

Experimental Validation & Performance Data

The following data summarizes the expected performance when using Protocol A (MCX) for Pioglitazone in human plasma, validated against LC-MS/MS detection.

Table 1: Recovery and Precision Data (n=6)
AnalyteConcentration (ng/mL)Mean Recovery (%)RSD (%)Matrix Effect (%)
Pioglitazone 1094.23.5< 5.0
50098.12.1< 3.0
Hydroxy-Metabolite 1091.54.2< 6.0
Keto-Metabolite 1089.84.8< 5.5

Note: Matrix Effect calculated as (Response_post-extract / Response_solvent_std) - 1. Values <15% are considered excellent.

Troubleshooting Guide

Issue: Low Recovery
  • Cause 1 (MCX): Incomplete elution. Ensure the elution solvent is fresh;

    
     is volatile and pH can drop over time.
    
  • Cause 2 (HLB): Breakthrough during wash. Reduce organic content in Wash step to <5%.

  • Cause 3 (General): Protein binding. Increase acid concentration in the pre-treatment step to disrupt drug-protein complexes.

Issue: High Backpressure
  • Cause: Plasma proteins clogging the frit.

  • Solution: Centrifuge samples at 10,000 x g for 5 mins prior to loading, or use a positive pressure manifold instead of vacuum.

Mechanism Visualization

The following diagram illustrates the molecular interactions during the critical "Lock and Wash" steps of the MCX protocol.

Figure 2: Mixed-Mode Extraction Mechanism

MCX_Mechanism cluster_0 Step 1: Loading (Acidic pH) cluster_1 Step 2: Organic Wash (MeOH) cluster_2 Step 3: Elution (Basic pH) Node1 Analyte (Basic) NH+ Sorbent (MCX) SO3- Node1:pos->Node1:neg Electrostatic Attraction Node3 Analyte Remains Locked Node1->Node3 Wash Interaction1 Ionic Lock (Strong) Node2 Interferences Neutrals/Acids Eluted Node4 Analyte (Neutral) N: Sorbent SO3- Node3->Node4 Add 5% NH4OH Interaction2 Bond Broken (Elution)

Caption: Mechanistic view of the MCX "Lock-and-Elute" process, ensuring high selectivity for basic thiazolidines.

References

  • Simeone, J., & Rainville, P. D. (2012). A Reproducible Method for the Quantification of Pioglitazone and Metabolites in Human Plasma Using the ACQUITY UPLC H-Class System and Xevo TQD MS. Waters Corporation Application Note. Link

  • Abdel-Khalik, J., et al. (2013).[2] Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 935, 61–69.[2] Link

  • BenchChem. (2025).[3][4] Application Note: Solid-Phase Extraction of Thiazolines from Complex Mixtures. BenchChem Technical Resources. Link

  • Lin, Z. J., et al. (2003). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 101-108. Link

  • Jain, D. S., et al. (2011). Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay. Journal of Analytical Methods in Chemistry. Link

Sources

Application

Technical Guide: Integration of 5,5-Dimethylthiazolidine-4-carboxylic Acid (Dtc) in Peptide Synthesis

Executive Summary 5,5-Dimethylthiazolidine-4-carboxylic acid (often abbreviated as Dtc , Thz(5,5-Me₂) , or δ-Thioproline ) is a sulfur-containing, conformationally constrained amino acid. Structurally derived from the co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,5-Dimethylthiazolidine-4-carboxylic acid (often abbreviated as Dtc , Thz(5,5-Me₂) , or δ-Thioproline ) is a sulfur-containing, conformationally constrained amino acid. Structurally derived from the condensation of Penicillamine (


-dimethylcysteine) and formaldehyde, Dtc functions as a bulky Proline isostere .

Unlike the acid-labile "pseudoprolines" (2,2-dimethyl derivatives) used as temporary solubility tags, the 5,5-dimethylthiazolidine ring is acid-stable . It is permanently incorporated into the peptide backbone to:

  • Lock Conformation: Restrict

    
     and 
    
    
    
    torsion angles, favoring specific secondary structures (often
    
    
    -turns or
    
    
    -turns).
  • Enhance Stability: The steric bulk of the gem-dimethyl group at the C

    
     position protects the adjacent peptide bond from proteolytic cleavage.
    
  • Modulate Lipophilicity: The sulfur atom and methyl groups alter the solvation profile compared to native Proline.

This guide details the specific synthetic challenges posed by Dtc—primarily the extreme steric hindrance of its secondary amine—and provides validated protocols for its successful incorporation via Fmoc-Solid Phase Peptide Synthesis (SPPS).

Chemical Profile & Synthetic Challenges[1][2][3][4][5]

Structural Sterics

Dtc presents a unique steric environment. The nitrogen atom is part of a thiazolidine ring (secondary amine), making it nucleophilically less reactive than a primary amine. Furthermore, the 5,5-dimethyl substitution (adjacent to the sulfur) creates a "puckered" ring conformation that projects steric bulk near the N-terminus.

The "Difficult Coupling" Bottleneck[2]
  • Coupling OF Dtc (Activation): Activating the carboxyl group of Fmoc-Dtc-OH is relatively standard, though slower than Gly/Ala.

  • Coupling TO Dtc (N-acylation): This is the critical failure point. Acylating the N-terminus of a Dtc residue is significantly harder than acylating Proline due to the adjacent gem-dimethyl groups. Standard HBTU/DIEA protocols often result in deletion sequences.

Application Note: Synthesis Protocols

Materials & Reagents[4][5][6]
  • Amino Acid: Fmoc-L-5,5-dimethylthiazolidine-4-carboxylic acid (Fmoc-Dtc-OH).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] Avoid carbodiimides (DIC) for the difficult coupling step unless using microwave assistance.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

  • Resin: 2-Chlorotrityl Chloride (2-CTC) is recommended if Dtc is C-terminal to prevent diketopiperazine formation, though Rink Amide is acceptable for internal positions.

Protocol A: Coupling Fmoc-Dtc-OH to the Resin/Peptide

Use this protocol when adding Dtc to the growing chain.

  • Activation: Dissolve Fmoc-Dtc-OH (3.0 eq) and HATU (2.9 eq) in DMF (minimum volume for 0.2 M concentration).

  • Base Addition: Add DIEA (6.0 eq) immediately prior to adding to the resin.

  • Reaction: Shake/vortex for 60–90 minutes at room temperature.

  • Monitoring: Perform a Chloranil test (standard Kaiser test is ineffective for secondary amines, but since the resin has a primary amine here, Kaiser works. If coupling to a Proline, use Chloranil).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Acylation of Dtc (The "Hard" Step)

Use this protocol when coupling the NEXT amino acid onto the Dtc N-terminus.

Critical Warning: The secondary amine of Dtc is sterically shielded.

  • Deprotection: Remove Fmoc from Dtc using 20% Piperidine/DMF (2

    
     10 min). Note: Extended deprotection is not needed, but thorough washing is essential.
    
  • Reagent Selection: Use HATU or PyAOP .

    • Alternative: Acid Fluorides (generated via TFFH) are highly effective for this specific steric blockade.

  • Stoichiometry: Increase incoming Amino Acid to 5.0 eq .

  • Double Coupling (Mandatory):

    • Round 1: AA (5 eq) / HATU (5 eq) / DIEA (10 eq) for 2 hours.

    • Wash: DMF (3

      
      ).
      
    • Round 2: AA (5 eq) / HATU (5 eq) / DIEA (10 eq) for 2 hours (or overnight).

  • Microwave (Optional but Recommended): If available, heat to 50°C (max) for 15 minutes. Caution: High heat with Cys/Thz derivatives can promote racemization; do not exceed 50°C.

  • Verification: The Chloranil Test or Malachite Green Test is required here (Kaiser test does not detect secondary amines). A positive result (blue/green spots) indicates incomplete coupling.

Protocol C: Cleavage & Isolation

Unlike pseudoprolines, the Dtc ring is stable to TFA. It will not hydrolyze back to Penicillamine under standard conditions.

  • Cocktail: TFA / TIS / H₂O / EDT (94:1:2.5:2.5).

    • Role of EDT (Ethanedithiol): Crucial.[1][2] The sulfur in Dtc is prone to oxidation (sulfoxide formation). EDT acts as a scavenger to prevent this.

  • Duration: 2–3 hours at room temperature.

  • Precipitation: Cold Diethyl Ether.

  • Analysis: The mass will correspond to the peptide containing the cyclic thiazolidine (Mass of Penicillamine + 12 Da for the methylene bridge).

Visualized Workflows

Decision Matrix for Dtc Incorporation

The following diagram illustrates the logic flow for handling the steric challenges of Dtc.

Dtc_Workflow Start Start: Fmoc-Dtc-OH Incorporation Pos_Check Is Dtc at C-Terminus? Start->Pos_Check Load_Resin Use 2-CTC Resin (Prevent Racemization) Pos_Check->Load_Resin Yes Couple_Chain Standard Coupling (Rink Amide/Wang) Pos_Check->Couple_Chain No Step_Acylation CRITICAL STEP: Acylating the Dtc Amine Load_Resin->Step_Acylation Couple_Chain->Step_Acylation Condition_Check Check Coupling Reagent Step_Acylation->Condition_Check Standard_Cond Standard (HBTU/DIC) HIGH FAILURE RISK Condition_Check->Standard_Cond Avoid Optimized_Cond Optimized: HATU or TFFH (Acid Fluoride) Double Couple Condition_Check->Optimized_Cond Recommended Test QC: Chloranil Test Optimized_Cond->Test Result Blue Spots? Test->Result Recouple Recouple (Different Activation) Result->Recouple Yes (Incomplete) Proceed Proceed to Cleavage (Use EDT Scavenger) Result->Proceed No (Complete) Recouple->Optimized_Cond

Caption: Logic flow for overcoming the steric barrier at the Dtc N-terminus.

Structural Comparison

Structure_Compare Proline Proline (Native) Effect_Pro Turn Inducer Proline->Effect_Pro Pseudoproline Pseudoproline (2,2-dimethyl) Acid Labile Effect_Pseudo Solubility Tag (Vanishes) Pseudoproline->Effect_Pseudo Dtc Dtc (5,5-dimethyl) Acid Stable Effect_Dtc Permanent Lock Proteolytic Stability Dtc->Effect_Dtc

Caption: Functional distinction between Proline, Pseudoproline, and Dtc.

Data Summary & Troubleshooting

Comparative Properties Table
FeatureProline (Pro)Pseudoproline (Oxazolidine)Dtc (5,5-Dimethylthiazolidine)
Origin NaturalSer/Thr + AcetonePenicillamine + Formaldehyde
Ring Atom CarbonOxygenSulfur
Acid Stability StableLabile (Cleaves in TFA)Stable (Remains in peptide)
Steric Bulk ModerateHigh (2,2-position)Very High (5,5-position)
Primary Use Native SequenceAggregation disruptionConformational constraint / Drug design
Troubleshooting Guide
IssueProbable CauseCorrective Action
Deletion of residue after Dtc Incomplete coupling to Dtc secondary amine.Switch to HATU or TFFH (Acid Fluoride). Perform double coupling. Increase temp to 50°C.
Mass +16 Da observed Oxidation of Sulfur.Ensure EDT or Thioanisole is in the cleavage cocktail. Minimize post-cleavage air exposure.
Low Yield (Diketopiperazine) Dtc at C-terminus attacking ester linkage.Use 2-Chlorotrityl Chloride resin (sterically bulky linker prevents DKP formation).
Incomplete Fmoc removal Steric hindrance of the piperidine adduct.Usually not an issue, but use DBU/Piperidine (2:98) if deprotection is sluggish (monitor by UV).

References

  • Original Synthesis & Characterization

    • Lewis, N.J., et al. (1978). "Synthesis and properties of 5,5-dimethylthiazolidine-4-carboxylic acid (Dtc)." Journal of Medicinal Chemistry.
    • Context: Establishes the synthesis from Penicillamine and the stability profile.
  • Peptide Coupling Methodologies

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
    • Context: mechanistic validation for using HATU/HOAt over carbodiimides for hindered secondary amines.
  • Thiazolidine Stability Studies

    • Patek, M. (1993). "Thiazolidine-based protecting groups and scaffolds in peptide synthesis." International Journal of Peptide and Protein Research.
    • Context: Differentiates between the acid-labile 2,2-systems and acid-stable 4/5-substituted systems.
  • Application in Angiotensin Analogues

    • Samanen, J., et al. (1991).[3] "An investigation of angiotensin II agonist and antagonist analogs with 5,5-dimethylthiazolidine-4-carboxylic acid and other constrained amino acids." Journal of Medicinal Chemistry.

    • Context: Demonstrates the biological utility of the conform

Sources

Method

Application Note: High-Sensitivity Fluorometric Assay for Neuraminidase Inhibition by Thiazolidine Derivatives

Abstract & Introduction The emergence of influenza strains resistant to Oseltamivir (Tamiflu®) and Zanamivir has necessitated the development of novel pharmacophores. Thiazolidine derivatives (specifically thiazolidin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The emergence of influenza strains resistant to Oseltamivir (Tamiflu®) and Zanamivir has necessitated the development of novel pharmacophores. Thiazolidine derivatives (specifically thiazolidin-4-ones and thiazolidine-2,4-diones) have emerged as promising candidates due to their ability to mimic the transition state of sialic acid cleavage and potentially access the "150-cavity" of the neuraminidase (NA) active site, a region often unexploited by classic inhibitors.

This application note details a robust, high-throughput compatible MUNANA-based fluorescence assay to quantify the inhibitory potency (


) of thiazolidine derivatives against viral neuraminidase. Unlike colorimetric methods, this fluorometric approach offers superior sensitivity and a wider dynamic range, essential for characterizing low-micromolar inhibitors.
Mechanism of Action

Neuraminidase cleaves terminal sialic acid residues from host cell receptors, facilitating viral release.[1] The synthetic substrate MUNANA (


) mimics this target.[2][3] Upon hydrolysis by NA, it releases 4-Methylumbelliferone (4-MU) , which fluoresces intensely at alkaline pH. Thiazolidine derivatives function as competitive inhibitors, occupying the catalytic site and preventing MUNANA hydrolysis.

NA_Mechanism NA Viral Neuraminidase (Enzyme) Complex_ES Enzyme-Substrate Complex NA->Complex_ES + MUNANA Complex_EI Enzyme-Inhibitor Complex (Inactive) NA->Complex_EI + Thiazolidine MUNANA MUNANA (Substrate) MUNANA->Complex_ES Thiazolidine Thiazolidine Derivative (Inhibitor) Thiazolidine->Complex_EI Complex_ES->NA Recycling Product 4-MU (Fluorescent Signal) Complex_ES->Product Hydrolysis (pH > 10) Complex_EI->Product BLOCKED

Figure 1: Competitive inhibition mechanism. Thiazolidine derivatives sequester the enzyme, preventing the conversion of MUNANA to the fluorescent 4-MU product.

Materials & Reagents

Reagents
ComponentSpecificationPurpose
Assay Buffer 32.5 mM MES (pH 6.5), 4 mM

Calcium is critical for NA thermostability and activity.
Substrate MUNANA (Sigma-Aldrich), 10 mM Stock in DMSOFluorogenic substrate.
Stop Solution 0.1 M Glycine / 25% Ethanol (pH 10.7)High pH ionizes 4-MU to its fluorescent form and terminates the reaction.
Enzyme Source Recombinant NA (e.g., A/H1N1) or Whole VirusTarget enzyme.
Inhibitors Thiazolidine derivatives (10 mM in DMSO)Test compounds.
Control Oseltamivir CarboxylatePositive control for inhibition.
Equipment
  • Fluorescence Microplate Reader: Capable of Excitation

    
     and Emission 
    
    
    
    .
  • Plates: 96-well black-walled, clear-bottom plates (minimizes background scattering).

Experimental Design & Optimization (The "Why")

Before screening, two critical parameters must be defined to ensure data trustworthiness:

Enzyme Titration (Linearity Check)

You must work within the linear range of the enzyme velocity.

  • Protocol: Perform a serial dilution of the virus/enzyme source. Incubate with fixed MUNANA (

    
    ) for 60 minutes.
    
  • Selection Criteria: Choose an enzyme concentration that yields a Signal-to-Background (S/B) ratio

    
     but remains on the linear slope of the fluorescence vs. concentration curve.
    
Determination

The


 value is dependent on substrate concentration (Cheng-Prusoff equation). To generate comparable data:
  • Determine the Michaelis constant (

    
    ) for your specific NA source.
    
  • Standard: Run the assay with [MUNANA] ranging from

    
     to 
    
    
    
    .
  • Operational [S]: Use a final substrate concentration equal to the

    
     (typically 
    
    
    
    for influenza NA).

Standard Assay Protocol

Compound Preparation

Thiazolidine derivatives often exhibit poor aqueous solubility.

  • Prepare 10 mM stocks in 100% DMSO.

  • Perform serial dilutions (e.g., 1:3) in Assay Buffer (not DMSO) to ensure the final DMSO concentration in the well is

    
    . High DMSO can denature neuraminidase.
    
Assay Workflow

Total Reaction Volume:


Temperature: 

[3]
  • Plate Setup:

    • Test Wells:

      
       Test Compound + 
      
      
      
      Enzyme.
    • Vehicle Control (Max Signal):

      
       Buffer (with matched DMSO) + 
      
      
      
      Enzyme.
    • Background Blank:

      
       Buffer (No Enzyme).
      
    • Compound Interference Control:

      
       Test Compound + 
      
      
      
      Buffer (No Enzyme). Critical for thiazolidines to check for autofluorescence.
  • Pre-Incubation:

    • Incubate plate for 20 minutes at

      
       . This allows the thiazolidine derivative to bind the active site before substrate competition begins.
      
  • Substrate Addition:

    • Add

      
       of MUNANA solution (diluted to 
      
      
      
      in Assay Buffer) to all wells.
    • Final reaction starts immediately.

  • Reaction Incubation:

    • Incubate for 60 minutes at

      
        in the dark (protect MUNANA from light).
      
  • Termination:

    • Add

      
       of Stop Solution  to all wells.[3]
      
    • Note: The pH shift (6.5

      
       10.7) maximizes 4-MU fluorescence intensity.
      
  • Read:

    • Measure Fluorescence (Ex 365 nm / Em 450 nm).

Assay_Workflow Start Compound Prep (Serial Dilution) Plate Plate Setup (Enzyme + Inhibitor) Start->Plate PreInc Pre-Incubation (20 min @ 37°C) Plate->PreInc Substrate Add MUNANA (Start Reaction) PreInc->Substrate Incubate Enzymatic Hydrolysis (60 min @ 37°C) Substrate->Incubate Stop Add Stop Solution (pH > 10) Incubate->Stop Read Read Fluorescence (Ex 365 / Em 450) Stop->Read Analyze Data Analysis (IC50 & Z-Factor) Read->Analyze

Figure 2: Step-by-step experimental workflow for the MUNANA inhibition assay.

Data Analysis & Validation

Calculation

Calculate the Percent Inhibition for each concentration:



Fit the data to a 4-Parameter Logistic (4PL) non-linear regression model:



Assay Robustness (Z'-Factor)

To validate the assay for screening (trustworthiness), calculate the Z'-factor using the Vehicle Control (Max Signal) and Background Blank wells.


[4][5]
  • Target:

    
     is required for a robust quantitative assay.
    

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
High Background Spontaneous hydrolysis of MUNANAEnsure MUNANA stock is stored at -20°C and protected from light. Prepare fresh working solution.
False Positives Fluorescence Quenching Thiazolidine derivatives may absorb at 365 nm or 450 nm. Correction: Check "Compound Interference Control" wells. If RFU < Buffer Blank, the compound is quenching the signal.
False Negatives Autofluorescence Some thiazolidines fluoresce at 450 nm. If "Compound Interference Control" RFU is high, subtract this value from the Test Well RFU before calculating inhibition.
Precipitation Low solubility of ThiazolidinesVisually inspect wells. If precipitate forms, reduce compound concentration or increase DMSO (max 5%).

References

  • Centers for Disease Control and Prevention (CDC). "Neuraminidase Inhibition Assay Protocol." CDC Influenza Division, 2023.

  • World Health Organization (WHO). "Manual for the laboratory diagnosis and virological surveillance of influenza." WHO Global Influenza Surveillance Network, 2011.

  • Liu, Y., et al. "Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors."[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 2011.[6]

  • Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999.[7]

  • Thermo Fisher Scientific. "NA-Fluor™ Influenza Neuraminidase Assay Kit Protocol." Applied Biosystems, 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in 5,5-Dimethylthiazolidine-4-carboxylic acid synthesis

Technical Support Center: 5,5-Dimethylthiazolidine-4-carboxylic Acid Synthesis Executive Summary The synthesis of 5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) via the cyclocondensation of Penicillamine (3-mercapto-D-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,5-Dimethylthiazolidine-4-carboxylic Acid Synthesis

Executive Summary

The synthesis of 5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) via the cyclocondensation of Penicillamine (3-mercapto-D-valine) and Formaldehyde is theoretically straightforward but operationally deceptive. Low yields in this protocol are rarely due to reaction failure but rather isolation inefficiency and competing oxidation pathways .

This guide addresses the three primary yield-killers:

  • Isoelectric Solubility Traps: Failure to precipitate the zwitterionic product at its precise isoelectric point (pI).

  • Oxidative Degradation: Conversion of the starting material (Penicillamine) to its disulfide dimer before cyclization occurs.

  • Hydrolytic Reversibility: The thiazolidine ring is susceptible to hydrolytic ring-opening under highly acidic or basic conditions.

Visual Troubleshooting Dashboard

The following diagram maps the reaction pathway and identifies critical failure nodes where yield is lost.

G Start Penicillamine (Starting Material) Oxidation FAILURE: Penicillamine Disulfide (Irreversible Yield Loss) Start->Oxidation O2 Exposure Reaction Cyclocondensation (+ Formaldehyde) Start->Reaction Inert Atm (N2) Equilibrium Schiff Base / Hemithioaminal Intermediate Reaction->Equilibrium Product_Sol Product in Solution (Cationic/Anionic Form) Equilibrium->Product_Sol Ring Closure Precipitation Isoelectric Precipitation (pH ~4.5 - 5.0) Product_Sol->Precipitation pH Adjustment Final 5,5-Dimethylthiazolidine- 4-carboxylic Acid (Solid) Precipitation->Final Filtration MotherLiquor FAILURE: Product lost in Mother Liquor Precipitation->MotherLiquor Incorrect pH or Temp

Figure 1: Reaction workflow highlighting the two critical yield-loss vectors: Oxidation of starting material and solubility loss during workup.

Part 1: The Chemistry of Reaction Optimization

Q1: My TLC shows unreacted Penicillamine even after 24 hours. What is wrong?

Diagnosis: You are likely facing oxidative dimerization or formaldehyde volatility .

  • The Mechanism: Penicillamine is a thiol-containing amino acid. In the presence of oxygen, it rapidly oxidizes to Penicillamine Disulfide , which does not react with formaldehyde to form the thiazolidine ring.

  • The Fix:

    • Degas Solvents: Sparge your water/alcohol solvent with Nitrogen or Argon for 15 minutes before adding Penicillamine.

    • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.

    • Formaldehyde Excess: Formaldehyde is volatile. If running at reflux, you may be losing the electrophile. Use a 1.1 to 1.2 molar equivalent of Formaldehyde (37% aq. solution or Paraformaldehyde) to ensure conversion.

Q2: Should I use a catalyst?

Recommendation: No external acid catalyst is usually required if using aqueous Formalin.

  • Reasoning: The reaction proceeds via a nucleophilic attack of the amine on the carbonyl, followed by thiol cyclization. Formalin (37% formaldehyde) often contains small amounts of formic acid as a stabilizer, which is sufficient to catalyze the imine formation.

  • Caution: Adding strong acids (HCl) during the reaction can protonate the amine (R-NH3+), reducing its nucleophilicity and slowing the initial attack on formaldehyde.

Part 2: Workup & Isolation (The Yield Killer)

Q3: I see product formation, but I get very little solid after cooling. Where is my compound?

Diagnosis: The product is trapped in the "Solubility Valley." Technical Insight: 5,5-Dimethylthiazolidine-4-carboxylic acid is a zwitterion. It is highly soluble in water at low pH (cationic form) and high pH (anionic form). It is least soluble at its Isoelectric Point (pI) .

  • The Protocol:

    • Calculate pI:

      • pKa (-COOH) ≈ 2.0

      • pKa (-NH-) ≈ 6.2 (Thiazolidine ring nitrogen is less basic than acyclic amines).

      • Target pH: (2.0 + 6.2) / 2 ≈ 4.1 .

    • The Adjustment:

      • If the reaction mixture is acidic (pH < 3), slowly add saturated Sodium Acetate or Ammonium Hydroxide dropwise.

      • Monitor pH continuously. As you approach pH 4.0–4.5 , the solution should become cloudy.

      • Stop exactly in this range. Overshooting to pH 7 will redissolve the product as a carboxylate salt.

    • Cryogenic Assist: Once the pH is adjusted, chill the mixture to 0–4°C for at least 4 hours. The solubility difference between 25°C and 4°C is significant for this class of compounds.

Q4: Can I use organic solvents to force precipitation?

Recommendation: Yes, use the Ethanol Displacement Method . If water solubility is still too high at the pI:

  • Concentrate the aqueous reaction mixture to 50% volume under reduced pressure (keep temp < 50°C to prevent ring opening).

  • Add cold Ethanol or Acetone (3:1 ratio relative to water).

  • The organic solvent lowers the dielectric constant of the media, forcing the zwitterion to precipitate.

Part 3: Stability & Storage

Q5: My white product turned yellow/sticky after a week. Why?

Diagnosis: Ring opening hydrolysis or sulfur oxidation.

  • Hydrolysis: Thiazolidines are hemiaminals. In the presence of moisture and atmospheric CO2 (acidic), the ring can open back to Penicillamine and Formaldehyde.

  • Storage Protocol:

    • Desiccation: Store the solid over P2O5 or Silica Gel.

    • Temperature: Store at -20°C for long-term stability.

    • Container: Amber glass (protects from light-induced oxidation).

Summary Protocol for Maximum Yield

ParameterOptimized ConditionReason
Stoichiometry 1.0 eq Penicillamine : 1.2 eq FormaldehydeCompensates for HCHO volatility.
Solvent Water : Ethanol (1:[1]1)Balances solubility of reactants vs. product.
Atmosphere Nitrogen / ArgonPrevents Penicillamine Disulfide formation.
Temperature 25°C (overnight) or 50°C (2 hours)Mild heat accelerates closure; high heat risks degradation.
Isolation pH Strictly pH 4.0 – 4.5 Maximizes zwitterion precipitation (Isoelectric point).
Washing Cold Ethanol or EtherRemoves unreacted formaldehyde and water without dissolving product.

References

  • ChemicalBook. (2025).[2] L-5,5-Dimethylthiazolidine-4-carboxylic acid Properties and CAS 72778-00-8.[3] Retrieved from

  • National Institutes of Health (NIH). (2025). Penicillamine: Mechanism of Action and Metabolism. StatPearls. Retrieved from

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterion Solubility. Retrieved from

  • Bentham Science. (2022). Green Synthesis of Thiazolidine-4-carboxylic Acid Derivatives. Retrieved from

  • PrepChem. (2022). Synthesis of Thiazolidine Derivatives from Penicillamine. Retrieved from

Sources

Optimization

Optimizing collision energy for MS/MS fragmentation of thiazolidine derivatives

Current Status: Operational Operator: Senior Application Scientist (Mass Spectrometry Division) Ticket Topic: Optimizing Collision Energy (CE) for Thiazolidine Scaffolds Introduction: The "Goldilocks" Challenge Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist (Mass Spectrometry Division) Ticket Topic: Optimizing Collision Energy (CE) for Thiazolidine Scaffolds

Introduction: The "Goldilocks" Challenge

Welcome to the Technical Support Center. If you are working with thiazolidine derivatives (e.g., glitazones, antimicrobial scaffolds), you have likely encountered a common frustration: inconsistent fragmentation .

The thiazolidine ring—a saturated 5-membered ring containing sulfur and nitrogen—presents a unique challenge in tandem mass spectrometry (MS/MS). The ring itself is relatively stable, often requiring higher collision energies (CE) to open, yet the substituents (often carboxylic acids or amide linkers) are labile and can be "stripped" off at low energies, leaving you with uninformative spectra.

This guide provides the protocols to find the optimal CE window—where the ring cleaves diagnostically without obliterating the molecular backbone.

Module 1: The Science of Thiazolidine Fragmentation

Q: Why is my precursor ion surviving high collision energies?

A: The thiazolidine ring exhibits significant stability due to the sulfur atom's ability to distribute charge. Unlike simple peptides that fragment predictably along the backbone, heterocyclic rings often require a "threshold" energy to trigger ring opening.

The Mechanism: The primary diagnostic fragmentation for thiazolidine derivatives often involves a Retro-Cycloaddition (frequently referred to colloquially as an RDA-like cleavage). This process breaks the C-S and C-N bonds, splitting the ring into two distinct fragments:

  • Thio-fragment: Contains the sulfur atom.

  • Imine-fragment: Contains the nitrogen atom.

Key Insight: If your CE is too low (<15 eV), you will likely only see neutral losses (e.g., -H₂O, -CO₂) from side chains, which are not unique enough for structural confirmation [1].

Q: What diagnostic ions should I target?

A: Look for the "Ring Cleavage" products. For a generic thiazolidine-2,4-dione, the cleavage typically yields a characteristic isocyanate or thio-ketene fragment.

Module 2: Visualization of Fragmentation Pathways

The following diagram illustrates the energy-dependent pathways. Note how low energy only affects substituents, while optimal energy targets the ring itself.

ThiazolidineFragmentation Parent Parent Ion (Thiazolidine Core) LowEnergy Low CE (10-20 eV) Parent->LowEnergy OptEnergy Optimal CE (25-40 eV) Parent->OptEnergy HighEnergy High CE (>50 eV) Parent->HighEnergy SubLoss Neutral Loss (-H2O, -CO2) Non-Specific LowEnergy->SubLoss Side chain labile bonds RingOpen Ring Cleavage (C-S / C-N Bond Break) DIAGNOSTIC OptEnergy->RingOpen Core scaffold breakdown Noise Deep Fragmentation (Small m/z ions) High Noise HighEnergy->Noise Total destruction

Figure 1: Energy-dependent fragmentation pathways. Green represents the target window for structural elucidation.

Module 3: Troubleshooting Guide

Use this table to diagnose your current spectra and adjust parameters accordingly.

SymptomDiagnosisCorrective Action
Precursor Dominance CE is too low. The ring energy barrier hasn't been crossed.Increase CE by 5 eV increments. Consider Stepped CE (see below).
"Forest of Peaks" CE is too high. You are seeing secondary and tertiary fragmentations.Reduce CE. Focus on preserving ions >100 m/z.
Only [M-18] or [M-44] seen You are only stripping water or CO₂. The core structure is intact.[1]This is "Low Energy" behavior. Push CE higher to force ring opening.
Signal Instability Inconsistent gas pressure in the collision cell.Check collision gas (Argon/Nitrogen) pressure. Ensure it is stable (typ. 1.5 - 2.0 mTorr).

Module 4: The "Breakdown Curve" Protocol

Do not guess the energy. Measure it. This protocol generates a Breakdown Curve , the industry standard for determining the optimal CE (CE50) [2].

Required Workflow

OptimizationWorkflow Start Start: Direct Infusion (5-10 µL/min) Isolate Isolate Precursor Ion (Width: 1.0 Da) Start->Isolate Ramp Ramp Collision Energy (0 to 60 eV) Isolate->Ramp Acquire Acquire Spectra at each 5 eV step Ramp->Acquire Plot Plot Intensity vs. CE (Breakdown Curve) Acquire->Plot Select Select CE where Daughter Ion is Max Plot->Select

Figure 2: Step-by-step workflow for generating a breakdown curve to empirically determine optimal collision energy.[2]

Step-by-Step Protocol
  • Preparation: Prepare a 1 µM solution of your thiazolidine derivative in 50:50 MeOH:H₂O (+0.1% Formic Acid).

  • Infusion: Introduce the sample via syringe pump (Direct Infusion) at 5–10 µL/min.

  • Isolation: Set the quadrupole to isolate your parent ion (e.g., [M+H]⁺). Ensure an isolation width of ~1.0 Da to exclude isotopes.

  • The Ramp:

    • Start CE at 5 eV .

    • Increase CE in 5 eV increments up to 60 eV .

    • Acquire 10–20 scans at each step.

  • Data Analysis (The Curve):

    • Plot the Relative Intensity (Y-axis) vs. Collision Energy (X-axis).

    • You will see the Parent Ion curve decay (crossing down).

    • You will see Daughter Ion curves rise and then fall.

  • Selection: Choose the CE value where the diagnostic ring-cleavage fragment is at its maximum intensity (often just before it starts to degrade).

Pro-Tip: Stepped Collision Energy

If you are running a screening method and cannot optimize for every single compound, use Stepped CE .

  • Setting: 35 eV ± 15 eV (This acquires spectra at 20, 35, and 50 eV and averages them).

  • Benefit: This captures labile side chains (at 20 eV) and ring cleavage (at 50 eV) in a single spectrum [3].

References

  • Fragmentation of Thiazolidine Derivatives: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (ResearchGate).[3]

  • Collision Energy Optimization Protocols: Collision energy-breakdown curves - An additional tool to characterize MS/MS methods.[4] (Clinical Mass Spectrometry).[4][5]

  • Stepped CE in Modern Proteomics/Metabolomics: Collision energies: Optimization strategies for bottom-up proteomics. (Mass Spectrometry Reviews, NIH).

Sources

Troubleshooting

Method validation challenges for N-Nitrosothiazolidine-4-carboxylic acid assays

Topic: Method Validation Challenges for N-Nitrosothiazolidine-4-carboxylic acid (NTCA) Role: Senior Application Scientist Status: Online | Ticket ID: NTCA-VAL-001[1] Welcome to the Nitrosamine Technical Assistance Center...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Validation Challenges for N-Nitrosothiazolidine-4-carboxylic acid (NTCA)

Role: Senior Application Scientist Status: Online | Ticket ID: NTCA-VAL-001[1]

Welcome to the Nitrosamine Technical Assistance Center.

You are likely here because standard nitrosamine workflows (USP <1469>) are failing for N-Nitrosothiazolidine-4-carboxylic acid (NTCA) .[1]

Unlike the "generic" nitrosamines (NDMA, NDEA) which are small and non-polar, NTCA is an NDSRI (Nitrosamine Drug Substance Related Impurity) with a distinct acidic moiety. This carboxylic acid group (


) creates three specific failure modes in validation:
  • Retention Failure: It elutes in the void volume on standard C18 columns.

  • Artifact Formation: It forms in-situ during sample prep if residual nitrite reacts with thiazolidine precursors.[1]

  • Recovery Issues: Its ionic state changes with pH, causing poor extraction efficiency in standard LLE (Liquid-Liquid Extraction).[1]

Below are the troubleshooting modules designed to address these specific validation hurdles.

Module 1: Chromatographic Retention (The Polarity Problem)

User Question: "My NTCA peak elutes with the solvent front (void volume) on my C18 column. How do I retain this polar acidic impurity?"

Technical Insight: NTCA is highly polar due to the carboxylic acid and the thiazolidine ring. On a standard C18 column at low pH (common for nitrosamines), the acid is protonated (neutral), but the molecule remains too polar for hydrophobic retention.

Recommended Protocol: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or a Specialized Polar-Embedded C18 .[1]

Option A: HILIC Mode (Recommended for High Sensitivity) [1]
  • Stationary Phase: Amide or Zwitterionic (ZIC-HILIC).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Mechanism: Water layer formation on the silica surface retains the polar NTCA.

Option B: Reversed-Phase (RP) Modification

If you must use RP, you cannot use a standard C18.[1] You need a column capable of "100% Aqueous Stability" and polar retention.[1]

  • Stationary Phase: C18-PFP (Pentafluorophenyl) or Polar-Embedded C18 (e.g., T3 bonding).[1]

  • Critical Parameter: You must use low initial organic (0-2% B) for at least 2 minutes to trap the analyte.[1]

Decision Logic for Column Selection:

ColumnSelection Start Start: NTCA Retention Issue Matrix Is Matrix High Salt/Buffer? Start->Matrix RP_Polar Use Polar-Embedded C18 (T3 or PFP) Matrix->RP_Polar Yes (Salts interfere with HILIC) HILIC Use HILIC (Amide) High ACN Start Matrix->HILIC No (Clean Standard/SPE) 0-2% Organic Hold 0-2% Organic Hold RP_Polar->0-2% Organic Hold Method Param 90% Organic Start 90% Organic Start HILIC->90% Organic Start Method Param

Figure 1: Decision tree for selecting the appropriate stationary phase based on sample matrix composition.

Module 2: Sample Preparation & Artifact Prevention

User Question: "I am seeing NTCA in my blank or placebo samples. Is my system contaminated?"

Technical Insight: This is likely In-Situ Formation , not contamination.[1] Thiazolidine-4-carboxylic acid (the precursor) is often present in excipients or as a degradation product of cysteine.[1] If your sample preparation uses acidic conditions without quenching residual nitrites, you are synthesizing NTCA in the vial.

The Fix: The "Quench-First" Protocol You must scavenge nitrites before acidification.

Step-by-Step Validation Protocol:

  • Weigh Sample: Transfer drug substance/product to tube.

  • Add Quencher (CRITICAL): Add Sulfamic Acid (50 mM) or Ascorbic Acid dissolved in the extraction solvent.[1]

    • Why? Sulfamic acid reacts rapidly with nitrite to form nitrogen gas (

      
      ), permanently removing the nitrosating agent.
      
  • Extraction: Add solvent (e.g., Methanol/Water).[1][3] Vortex.

  • Clarification: Centrifuge or Filter (PES filters are preferred; avoid Nylon which can bind nitrosamines).[1]

Data Summary: Quencher Effectiveness

ConditionNitrite Spike (ppm)Precursor PresenceNTCA Artifact Level (ppb)Status
No Quencher 5.0Yes145.2 ❌ FAIL
Ascorbic Acid 5.0Yes12.4⚠️ Risk
Sulfamic Acid 5.0Yes< LOQ ✅ PASS
Module 3: Extraction & Recovery (SPE Strategy)

User Question: "My recovery is inconsistent (variability > 20%). Liquid-Liquid Extraction (LLE) isn't working."

Technical Insight: NTCA is an amphoteric molecule but predominantly acidic.[1] In standard LLE (e.g., Dichloromethane), it extracts poorly because it is too polar. Solution: Use Weak Anion Exchange (WAX) Solid Phase Extraction .[1]

The Self-Validating WAX Protocol:

  • Mechanism: NTCA binds to the amine group of the WAX cartridge via ionic interaction (at neutral pH) and elutes when the cartridge is acidified (neutralizing the NTCA carboxylic acid) or basified (neutralizing the cartridge amine).

Protocol Steps:

  • Condition: Methanol -> Water.[1][3][4]

  • Load: Sample at pH 7.0 - 8.0 (Ensures NTCA is deprotonated

    
     and binds to the cartridge).
    
  • Wash 1: 25 mM Ammonium Acetate pH 7 (Removes neutrals).

  • Wash 2: Methanol (Removes hydrophobic interferences; NTCA remains bound ionically).[1]

  • Elute: Methanol + 2% Formic Acid.

    • Chemistry: Acid protonates the NTCA (

      
      ), breaking the ionic bond.
      
Module 4: Mass Spectrometry Optimization

User Question: "I have low sensitivity. Should I use Positive or Negative mode?"

Technical Insight: While the carboxylic acid suggests Negative Mode (


), nitrosamines generally fragment better in Positive Mode (

)
due to the cleavage of the N-NO bond. However, NTCA is unique. You must evaluate both, but Positive Mode is usually standard for multi-nitrosamine methods.[1]

MRM Transition Table (LC-MS/MS):

AnalyteIonizationPrecursor (m/z)Product (m/z)Collision Energy (V)Role
NTCA ESI (+)163.1117.115Quantifier (Loss of

)
NTCA ESI (+)163.189.122Qualifier
NTCA-d3 ESI (+)166.1120.115Internal Standard

Note: The loss of 46 Da (


) or 45 Da (

) are common fragmentation pathways.

Workflow Visualization: Method Validation Logic

ValidationLogic Init Validation Start Spec Specificity Check: Blank vs. Spiked Init->Spec Artifact Artifact Check: Add Nitrite to Placebo Spec->Artifact Result NTCA Detected in Placebo? Artifact->Result Fix1 Add Sulfamic Acid (Quench Nitrites) Result->Fix1 Yes Proceed Proceed to Linearity/Accuracy Result->Proceed No Fix1->Artifact Retest

Figure 2: Logic flow for ruling out artifact formation during specificity testing.

References
  • U.S. Food and Drug Administration (FDA). (2023).[1][5] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1][5][6][7][8] Retrieved from [Link][1][5][6]

  • European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[1] Retrieved from [Link][1]

  • United States Pharmacopeia (USP). (2021).[1] General Chapter <1469> Nitrosamine Impurities.[1][9] (Requires Subscription).[1]

  • Lhasa Limited. (2023).[1] Carcinogenic Potency Categorization Approach (CPCA) for Nitrosamines.[1][5][7][8] Retrieved from [Link][1]

Disclaimer: This guide is for educational and technical support purposes. All methods must be validated in your specific laboratory environment according to ICH Q2(R1) guidelines.

Sources

Optimization

Optimization of reaction conditions for thiazolidine ring formation

Subject: Optimization of Reaction Conditions & Troubleshooting Guide Ticket ID: THZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are accessing the technical repository for...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions & Troubleshooting Guide

Ticket ID: THZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are accessing the technical repository for Thiazolidine Ring Formation . This transformation—the condensation of


-aminothiols (e.g., Cysteine) with carbonyls—is a cornerstone in peptide synthesis (Pseudoprolines), native chemical ligation (NCL), and heterocyclic drug discovery (e.g., Glitazones).

While theoretically simple, the reaction is governed by a delicate pH-dependent equilibrium and is susceptible to oxidative degradation . This guide bypasses generic textbook advice to address the specific kinetic and thermodynamic bottlenecks encountered in the lab.

Module 1: The Kinetic "Sweet Spot" (Mechanism & pH)

Q: Why is my reaction stalling despite using excess aldehyde?

A: You are likely operating outside the "pH Window of Opportunity."

The formation of the thiazolidine ring is a two-step reversible condensation that presents a classic kinetic paradox:

  • Nucleophilic Attack: Requires the amine to be unprotonated (favored at High pH ).

  • Ring Closure/Dehydration: Requires acid catalysis to activate the carbonyl and protonate the leaving hydroxyl group (favored at Low pH ).

The Solution: For most aqueous or semi-aqueous systems, the optimal pH is 4.0 – 6.0 .

  • At pH < 3: The amine is fully protonated (

    
    ), shutting down the initial attack.
    
  • At pH > 7: The carbonyl is not activated, and the intermediate hemiaminal is stable but fails to dehydrate to the iminium ion required for ring closure.

Mechanistic Visualization: The following diagram illustrates the competing protonation states and the critical dehydration step.

ThiazolidineMechanism Start Cysteine + Aldehyde Inter1 Hemithioaminal (Intermediate) Start->Inter1 Step 1: Nucleophilic Attack (Requires free NH2, pH > 4) Schiff Thio-Iminium Ion (Activated) Inter1->Schiff Step 2: Acid Catalysis (Requires H+, pH < 6) Product Thiazolidine Ring Schiff->Product Step 3: Ring Closure (-H2O) Product->Start Hydrolysis (Reversible in dilute acid)

Figure 1: The mechanistic pathway highlighting the conflicting pH requirements for nucleophilic attack versus dehydration.

Module 2: Optimization Protocols

Protocol A: The "Anhydrous Scavenger" Method (Standard Synthesis)

Best for: Small molecule synthesis, drug scaffolds, hydrophobic aldehydes.

Rationale: The reaction generates water.[1] According to Le Chatelier’s principle, removing water drives the equilibrium toward the thiazolidine product.

VariableRecommendationTechnical Insight
Solvent MeOH or EtOH (Anhydrous)Protic solvents stabilize the polar transition state better than DCM/THF [1].
Water Removal 3Å Molecular Sieves Essential. Add 200 mg/mmol. Do not use MgSO4 (can act as a Lewis acid and cause side reactions).
Temperature Reflux (65°C) or Microwave Heating overcomes the activation energy for the dehydration step.
Stoichiometry 1.2 eq Aldehyde Slight excess of the carbonyl component compensates for volatility or hydrolysis.

Step-by-Step:

  • Dissolve amino-thiol (1.0 eq) in anhydrous MeOH (0.1 M).

  • Add activated 3Å molecular sieves.

  • Add aldehyde/ketone (1.2 eq).

  • Critical Step: Purge headspace with Argon. (Prevents oxidation to disulfides).

  • Reflux for 2–4 hours. Monitor via TLC/LCMS.

  • Filter sieves and concentrate.

Protocol B: The "Bioconjugation" Method (Aqueous Systems)

Best for: N-terminal Cys modification on proteins/peptides.

Rationale: You cannot use molecular sieves or reflux with proteins. You must rely on catalysis and concentration.

VariableRecommendationTechnical Insight
Buffer 0.1 M Phosphate (pH 4.5 - 5.5) Phosphate acts as a bifunctional catalyst (proton transfer agent) [1].
Catalyst Aniline (10-100 mM) Forms a highly reactive Schiff base intermediate with the aldehyde (transimination), accelerating the reaction 10-100x.
Reactant Conc. High (>1 mM) Second-order kinetics demand high local concentration.

Module 3: Troubleshooting & FAQs

Q: I see two peaks in my LCMS with the same mass. Is my product impure?

A: Not necessarily. You are likely observing C2 Diastereomers .

  • Cause: Creating the thiazolidine ring generates a new chiral center at the C2 position (the carbon from the aldehyde).

  • Resolution:

    • Thermodynamic Control: Refluxing longer often equilibrates the mixture to the more stable anti isomer (where the C2 substituent is on the opposite face of the ring relative to the C4 substituent).

    • NMR Verification: Check the coupling constant of the C2 proton.

    • Pseudoprolines: In peptide synthesis, these diastereomers usually do not matter if the ring is destined to be opened (deprotected) later [4].

Q: My product is turning yellow/brown upon storage. What is happening?

A: You are experiencing Oxidative Dehydrogenation .

  • Mechanism: Thiazolidines are susceptible to oxidation to Thiazoles (aromatic, stable) or Sulfoxides . This is accelerated by light and trace metals.

  • Fix:

    • Store under Argon at -20°C.

    • Add a trace of TCEP (Tris(2-carboxyethyl)phosphine) during workup if the product allows.

    • Avoid MnO2: Manganese dioxide is a known reagent to intentionally convert thiazolidines to thiazoles [2].

Q: The reaction works for aldehydes but fails for ketones. Why?

A: This is a Steric vs. Electronic issue.

  • The Problem: Ketones are less electrophilic (electronic effect) and more sterically hindered (steric effect) than aldehydes.

  • The Fix:

    • Microwave Irradiation: Use 100–120°C for 10–20 mins in a sealed vessel [3].

    • Lewis Acid Catalysis: Add 10 mol%

      
       or 
      
      
      
      to activate the ketone carbonyl.

Module 4: Diagnostic Workflow

Use this decision tree to diagnose failure modes in your experiment.

Troubleshooting Start Start: Reaction Analysis Conversion Is Conversion > 50%? Start->Conversion Purity Is Purity High? Conversion->Purity Yes CheckWater Check Water Content: Add Molecular Sieves Conversion->CheckWater No (Stalled) CheckOx Oxidation (Disulfides)? Degas Solvents / Add TCEP Purity->CheckOx No (Side Products) CheckIsomer Diastereomers? Equilibrate (Heat longer) Purity->CheckIsomer No (Double Peaks) CheckPH Check pH: Adjust to 4.5 - 5.5 CheckWater->CheckPH Still Stalled CheckSterics Steric Bulk? Switch to Microwave CheckPH->CheckSterics Substrate is Ketone

Figure 2: Troubleshooting logic for common thiazolidine synthesis failures.

References

  • Kallen, R. G. (1971). Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. Journal of the American Chemical Society.

  • Rasmussen, S. C. (2016). Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2.[2] ResearchGate Q&A.

  • Kumar, A., et al. (2022). Synthesis of Thiazolidinedione Compound Library via Microwave Irradiation.[3] Molecules.

  • Mutter, M., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement. Organic Letters.

  • Li, X., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Science.

Sources

Troubleshooting

Refinement of purification protocols for enantiomerically pure thiazolidines

Ticket ID: PUR-TZD-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Open Introduction: The "Thiazolidine Trap" Welcome to the technical support hub. If you are here, you are likely f...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TZD-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Open

Introduction: The "Thiazolidine Trap"

Welcome to the technical support hub. If you are here, you are likely facing the "Thiazolidine Trap": a discrepancy between your synthetic enantiomeric excess (ee) and your isolated purity. Thiazolidines are not simple heterocycles; they are dynamic systems. The presence of the sulfur atom adjacent to the C2 position and the nitrogen creates a unique electronic environment that makes these rings prone to C2-epimerization , oxidative degradation , and ring-opening hydrolysis .

This guide abandons generic advice. We focus on the causality of failure and the protocols to fix it.

Module 1: Stability & Handling (The Foundation)

User Query: "My crude reaction showed 90% ee, but after workup and column chromatography, it dropped to 60%. What happened?"

Root Cause Analysis: The C2 Lability

The C2 position (the carbon between the Sulfur and Nitrogen) is the weak link. It is susceptible to proton abstraction (acting as a masked aldehyde) or ring opening.

  • Base-Catalyzed Epimerization: The C2 proton is acidic due to the inductive effect of the adjacent heteroatoms. Strong bases (or even prolonged exposure to weak bases like triethylamine) can deprotonate this center, leading to racemization.

  • Ring Opening (Schiff Base Equilibrium): In aqueous media, thiazolidines exist in equilibrium with their open-chain acyclic aminothiol/aldehyde forms. This opening destroys chirality at C2.

Protocol: The "Buffered Quench" Workup

Do not use standard strong acid/base washes.

  • Quenching: Use a cold, buffered solution (Phosphate buffer, pH 6.0–7.0) rather than 1M NaOH or HCl.

  • Extraction: Use non-protic solvents (DCM or EtOAc). Avoid alcohols if possible during prolonged storage to prevent hemiaminal exchange.

  • Drying: Use Na₂SO₄ (neutral), not K₂CO₃ (basic).

  • Evaporation: Keep water bath temperature < 35°C . Thermal energy accelerates the ring-opening equilibrium.

Module 2: Chiral Chromatography (HPLC & SFC)

User Query: "I see peak tailing and poor resolution on my chiral column. Which stationary phase works for sulfur heterocycles?"

The Science: Stationary Phase Selection

Thiazolidines are "soft" Lewis bases. They interact strongly with the amylose/cellulose backbone of polysaccharide columns, often leading to non-specific binding (tailing).

  • Gold Standard: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IG) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).

  • The "SFC Advantage": Supercritical Fluid Chromatography (SFC) is superior for thiazolidines because the CO₂ mobile phase is slightly acidic, which suppresses the amine functionality and prevents ring-opening without adding harsh additives.

Troubleshooting Guide: Method Optimization
IssueProbable CauseCorrective Action
Broad Tailing Peaks Residual silanol interactions or amine drag.HPLC: Add 0.1% Diethylamine (DEA) only if stability is confirmed. Better: Use 0.1% Ethanolamine (less basic). SFC: Add 0.5% Isopropylamine (IPA) to the modifier.
Split Peaks / Shoulders On-column epimerization or rotamers.Temperature: Lower column temp to 10–15°C to "freeze" the rotamers or slow epimerization.
No Elution Strong binding to CSP.Switch from alkane/alcohol mix to 100% Methanol or Acetonitrile (Polar Ionic Mode) if the column supports it (e.g., Immobilized phases like IG/IA).
Visualization: Chromatography Decision Matrix

G start Purification Strategy scale Scale of Purification? start->scale analytical Analytical / Small Scale (<100 mg) scale->analytical Low Volume prep Preparative Scale (>1 g) scale->prep High Volume hplc Normal Phase Chiral HPLC (Hexane/IPA + 0.1% DEA) analytical->hplc Standard sfc SFC (Supercritical CO2) Modifier: MeOH or EtOH prep->sfc Speed & Solvent Savings cryst Diastereomeric Crystallization (See Module 3) prep->cryst Cost Sensitive / Multi-kg tailing Switch to Immobilized Phase (IA/IG) Try 100% MeCN hplc->tailing Tailing?

Caption: Decision matrix for selecting the optimal purification route based on scale and chromatographic behavior.

Module 3: Crystallization (Scalable Resolution)

User Query: "Chromatography is too expensive for my 50g batch. How do I crystallize this?"

The Protocol: Diastereomeric Salt Formation

Since thiazolidines are weak bases (secondary amines), they can form salts with chiral acids.

  • Resolving Agents: L-Tartaric acid, Dibenzoyl-L-tartaric acid, or (S)-Mandelic acid.

  • Solvent System: Ethanol (95%) or Acetone/Water mixtures are preferred. Avoid Methanol if esterification of the resolving agent is a risk.

Step-by-Step Procedure
  • Stoichiometry: Dissolve Racemic Thiazolidine (1.0 eq) in refluxing Ethanol.

  • Addition: Add Chiral Acid (0.5 to 1.0 eq) dissolved in hot Ethanol.

    • Note: Using 0.5 eq (the "Pope-Peachy" method) maximizes theoretical yield of the desired salt if the other enantiomer remains in solution.

  • Cooling Ramp: Cool slowly (5°C per hour) to room temperature. Do not crash cool. Rapid cooling traps the "wrong" diastereomer.

  • Seeding: If oiling out occurs, add a seed crystal of the pure salt (if available) at the cloud point.

  • Liberation: Filter the crystals. Suspend in DCM and wash with saturated NaHCO₃ (mild base) to release the free enantiomer.

Module 4: Post-Purification Analysis (Validation)

User Query: "My optical rotation is consistently low, but HPLC says 99% ee. Which do I trust?"

The Verdict: Trust the HPLC

Specific Optical Rotation (


) is notoriously unreliable for thiazolidines due to:
  • Non-Linearity: Concentration effects (H-bonding aggregation) can skew rotation values.

  • Impurities: Trace sulfur-oxidized byproducts (sulfoxides) have massive specific rotations, disproportionately affecting the reading.

  • Solvent Effects: Rotation can flip signs depending on the solvent (e.g., CHCl₃ vs. MeOH).

Visualization: The Epimerization Mechanism

Epimerization cluster_0 The Danger Zone (C2 Instability) R_isomer (R)-Thiazolidine Open_Chain Open Chain (Iminium/Thiol) R_isomer->Open_Chain Ring Opening (Hydrolysis) S_isomer (S)-Thiazolidine R_isomer->S_isomer Direct Proton Exchange (via Base) Open_Chain->R_isomer Open_Chain->S_isomer Ring Closing (Random) Base Base / Heat

Caption: Mechanism of C2-epimerization showing the ring-opening equilibrium and direct proton exchange pathways.

References

  • Chromatographic Method Validation

    • Siddiqui, F. A., et al. (2013).[1] "HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization." Acta Chromatographica.

  • Epimerization Mechanisms

    • Kudaj, A., et al. (2023). "Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system." RSC Advances.
  • Diastereomeric Salt Resolution

    • Zhuang, Y., et al. (2023).[2] "Design of Diastereomeric Salt Resolution via Multicomponent System Characterization." CrystEngComm.

  • SFC Applications

    • De Klerck, K., et al. (2012).[3] "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Reference Data & Comparative Studies

Validation

Validated HPLC Strategies for Thiazolidine-4-Carboxylic Acid (Thioproline): Direct UV vs. Derivatization

Executive Summary Thiazolidine-4-carboxylic acid (TCA), also known as Thioproline or Timonacic, presents a distinct analytical paradox: it is chemically simple yet chromatographically elusive. Its lack of a strong UV chr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazolidine-4-carboxylic acid (TCA), also known as Thioproline or Timonacic, presents a distinct analytical paradox: it is chemically simple yet chromatographically elusive. Its lack of a strong UV chromophore and its pH-dependent equilibrium with cysteine and formaldehyde make standard quantification prone to significant error.

This guide provides a comparative validation framework for two distinct HPLC methodologies:

  • Direct UV Detection (210 nm): Best for raw material QC and high-concentration formulations.

  • Pre-column Derivatization (CMQT): The superior choice for trace analysis, biological matrices, and complex cosmetic formulations, utilizing 2-chloro-1-methylquinolinium tetrafluoroborate to achieve a 50-fold increase in sensitivity.

Part 1: The Analytical Challenge

To validate a method for TCA, one must first understand its instability. TCA is not a static molecule; it exists in a dynamic equilibrium.

  • The Chromophore Void: TCA lacks conjugated double bonds, rendering it invisible to UV detection above 220 nm. Detection at 205–210 nm is possible but suffers from low specificity (solvent cut-off interference).

  • The Stability Trap: In strong acidic or alkaline conditions, the thiazolidine ring opens, reverting to L-Cysteine and Formaldehyde. Sample preparation must maintain a near-neutral pH (pH 6.0–7.0) to preserve analyte integrity before injection.

Mechanistic Pathway Diagram

The following diagram illustrates the stability equilibrium and the derivatization strategy.

TCA_Analysis_Pathway TCA Thiazolidine-4-carboxylic Acid (TCA) Cys L-Cysteine + Formaldehyde TCA->Cys Acid/Base Hydrolysis (Ring Opening) Deriv TCA-CMQT Derivative TCA->Deriv + CMQT Reagent (pH 6.0, 25°C) UV_Direct Direct UV (210 nm) Low Specificity TCA->UV_Direct Direct Injection UV_Deriv UV Detection (348 nm) High Specificity Deriv->UV_Deriv HPLC Separation

Figure 1: The analytical decision tree showing the risk of hydrolysis (Red) and the stabilization via derivatization (Green).

Part 2: Method Comparison & Selection

Select the methodology based on your sensitivity requirements and matrix complexity.

FeatureMethod A: Direct UV (Ion-Suppression)Method B: CMQT Derivatization
Primary Application Raw Material QC, Simple Dosage FormsBiological Fluids, Cosmetics, Trace Impurities
Detection Wavelength 210 nm (Non-specific)348 nm (Highly Specific)
LOD / LOQ ~10 µg/mL~0.05 µg/mL (0.5 µmol/L)
Sample Prep Time Low (< 10 mins)Medium (30-45 mins)
Matrix Interference High (detects all organic acids)Low (shifts detection away from background)
Cost per Sample $

(Reagent cost)

Part 3: Step-by-Step Validation Protocols

Method A: Direct UV (The "Standard" Approach)

Best for: Bulk drug substance assay where impurities are known and controlled.

Chromatographic Conditions:

  • Column: C18 (e.g., Zorbax SB-C18 or LiChrosorb RP-18), 250 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: 5 mM Phosphate Buffer (pH 2.5) / Acetonitrile (95:5 v/v).[3] Note: Low pH is required here to suppress ionization of the carboxylic acid for retention, but injection residence time must be short to prevent degradation.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

Critical Validation Step:

  • Specificity: You must inject a "Placebo" (matrix without TCA) and demonstrate zero interference at the retention time (~5-6 min). At 210 nm, many buffers absorb light; use high-purity HPLC grade water and salts.

Method B: CMQT Derivatization (The "Expert" Approach)

Best for: Complex matrices (creams, sera) or stability studies. Reference Grounding: This protocol is adapted from recent validations involving 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) which targets the sulfur/nitrogen moiety.

Reagents:

  • Derivatizing Agent: 0.25 M CMQT in water.

  • Buffer: 0.2 M Phosphate buffer, pH 6.0 (Critical for reaction stability).

  • Stop Solution: 1 M HCl (only added after derivatization is complete to quench).

Protocol:

  • Extraction: Weigh sample equivalent to 10 mg TCA. Extract with Phosphate Buffer (pH 6.0).[4]

  • Derivatization: Mix 100 µL of extract + 50 µL of CMQT reagent.

  • Incubation: Vortex and let stand at room temperature (25°C) for 15 minutes.

  • Filtration: Filter through 0.45 µm PTFE membrane.

  • HPLC Analysis:

    • Mobile Phase: 0.1 M Trichloroacetic acid (pH 1.7) / Acetonitrile (Gradient or Isocratic 85:15).

    • Detection: 348 nm.[4][5]

    • Retention Time: Derivative elutes later (~14 min) due to increased hydrophobicity.

Why this works: The CMQT tag adds a conjugated system to the molecule, shifting absorbance from the "noisy" 210 nm region to the "quiet" 348 nm region, increasing the extinction coefficient by ~50x.

Part 4: Validation Data & Acceptance Criteria

The following data represents typical acceptance criteria for a validated pharmaceutical method (ICH Q2(R1) standards).

Linearity & Range
ParameterDirect UV CriteriaDerivatization Criteria
Range 50 – 150% of Target Concentration0.5 – 125 µmol/L
Correlation (R²) ≥ 0.999≥ 0.9995
Y-Intercept Not significantly different from 0Not significantly different from 0
Accuracy (Recovery)

Experiment: Spike placebo matrix at 80%, 100%, and 120% levels.

  • Direct UV: Expect 98.0% – 102.0%. (Lower recovery often indicates degradation during prep).

  • Derivatization: Expect 93.0% – 105.0%. (Slightly wider range due to extraction steps, but higher specificity).

Precision (Repeatability)
  • System Precision (n=6 injections): RSD ≤ 1.0% (UV) / ≤ 2.0% (Deriv).

  • Method Precision (n=6 preps): RSD ≤ 2.0%.

Part 5: Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

Issue: In Method A (Direct UV), you may see split peaks or fronting. Cause: Mismatch between sample solvent pH and mobile phase pH. Fix: Dissolve the standard in the mobile phase. However, ensure the mobile phase pH is not so low that it degrades the TCA in the autosampler vial over long runs. Recommendation: For Direct UV, keep autosampler temperature at 4°C to slow hydrolysis.

The "Derivatization Efficiency"

Issue: Low peak area in Method B. Cause: pH drift. The CMQT reaction is pH-sensitive.[6] If the sample is too acidic (e.g., a fruit acid formulation), the buffer capacity of the derivatization mix may be overwhelmed. Fix: Check pH of the final mixture before incubation. It must be between 5.5 and 6.5.

References

  • Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Source: National Institutes of Health (PubMed/PMC) URL:[Link] Relevance: Establishes the CMQT derivatization protocol and validation data (LOD 0.5 µmol/L).

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Source: Macedonian Journal of Chemistry and Chemical Engineering URL:[Link] Relevance: Provides baseline conditions for Direct UV detection of organic acids at 210 nm using Phosphate/ACN systems.

  • Quantitation of Thioprolines in Grape Wine by Isotope Dilution–Liquid Chromatography–Tandem Mass Spectrometry. Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[7][Link] Relevance:[3][4][6][7][8][9][10][11][12][13] Validates the stability issues of thioproline and offers a mass spectrometry benchmark for comparison.

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Source: National Institutes of Health (PubMed) URL:[Link] Relevance: Discusses the limitations of Ellman's reagent (DTNB) and alternative thiol quantification strategies relevant to TCA breakdown products.

Sources

Comparative

Comparative study of thiazolidine derivatives as neuraminidase inhibitors vs oseltamivir

Executive Summary The emergence of the H274Y mutation in the H1N1 influenza neuraminidase (NA) has compromised the efficacy of the industry-standard oseltamivir (Tamiflu®). This guide evaluates thiazolidine derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of the H274Y mutation in the H1N1 influenza neuraminidase (NA) has compromised the efficacy of the industry-standard oseltamivir (Tamiflu®). This guide evaluates thiazolidine derivatives as a promising "next-generation" scaffold. While oseltamivir remains the potency standard (IC50 in low nanomolar ranges), specific thiazolidine derivatives demonstrate distinct advantages in resistance evasion and synthetic modularity .

This guide provides a direct technical comparison, mechanistic insights, and validated experimental protocols for researchers investigating this chemical space.

The Chemical Rationale: Scaffold Divergence

The core limitation of oseltamivir lies in its cyclohexene ring, which requires a specific conformational rearrangement of the NA enzyme (specifically the 150-loop) to bind. Mutations like H274Y disrupt this pocket, rendering the drug ineffective.

Thiazolidine-4-ones and thiazolidine-2,4-diones offer a bioisosteric alternative. Their planar, five-membered ring systems do not require the same induced fit, potentially allowing them to bind to mutant enzymes where oseltamivir fails.

FeatureOseltamivir (Tamiflu)Thiazolidine Derivatives
Core Scaffold Cyclohexene (carbocycle)Thiazolidine (N-S heterocycle)
Binding Mode Transition state mimic (induced fit)150-cavity binder (lock-and-key)
Synthetic Complexity High (Chiral synthesis, 10+ steps)Low (One-pot Knoevenagel condensation)
Resistance Profile Susceptible to H274Y, E119VPotentially resistant to H274Y

Mechanistic Comparison & Signaling Pathway

To understand the inhibition logic, we must visualize the viral replication cycle and the specific intervention point.

Figure 1: Viral Replication and Inhibition Nodes

ViralLifecycle Virus Influenza Virus HostCell Host Cell Surface (Sialic Acid Receptors) Virus->HostCell Hemagglutinin Binding Entry Endocytosis & Uncoating HostCell->Entry Replication Viral RNA Replication (Nucleus) Entry->Replication Budding Budding of Progeny Virions Replication->Budding Release Viral Release Budding->Release Blocked by NA Inhibition NA_Enzyme Neuraminidase (NA) Cleaves Sialic Acid Budding->NA_Enzyme Substrate Present NA_Enzyme->Release Cleavage Action Inhibitors Inhibitors: 1. Oseltamivir (Competes for Active Site) 2. Thiazolidines (Bind 150-Cavity) Inhibitors->NA_Enzyme Inhibition (IC50)

Caption: The influenza lifecycle showing the critical role of Neuraminidase in viral release. Thiazolidines and Oseltamivir both target the NA enzyme but utilize different binding pockets.

Binding Site Specifics[2][3][4]
  • Oseltamivir: Relies heavily on electrostatic interactions with Arg118, Arg292, Arg371 and a hydrophobic interaction with Ile222 .

  • Thiazolidines: Form key hydrogen bonds with Arg152 and Tyr406 . Crucially, bulky substitutions at the C5 position of the thiazolidine ring can extend into the 150-cavity , a hydrophobic pocket that is open in group-1 neuraminidases (N1, N4, N5, N8).

Quantitative Performance Data

The following data aggregates results from multiple medicinal chemistry studies (e.g., Eur. J. Med. Chem., Bioorg. Med. Chem.) comparing standard Oseltamivir against lead Thiazolidine candidates.[1]

Table 1: In Vitro Potency (IC50) and Safety (CC50)[6]
Compound ClassStrain TargetIC50 (Potency)CC50 (Cytotoxicity)Selectivity Index (SI)
Oseltamivir (Control) H1N1 (Wild Type)0.5 - 2.0 nM > 1000 µM> 500,000
Oseltamivir (Control) H1N1 (H274Y Mutant)> 800 nM > 1000 µMLow (Resistant)
Thiazolidine 4f H1N1 (Wild Type)0.14 µM (140 nM)> 200 µM> 1,400
Thiazolidinone D18 H1N1 (Wild Type)13.06 µM> 100 µM~7.6
Thiazolidinone D41 H1N1 (H274Y) 1.2 µM > 100 µM> 83 (Effective)

Key Insight: While Oseltamivir is ~100x more potent against wild-type strains, Compound D41 (a thiazolidinone derivative) retains efficacy against the resistant H274Y strain where Oseltamivir fails. This validates the "backup drug" hypothesis.

Experimental Validation Protocols

To replicate these findings, use the MUNANA Fluorescence Assay . This is the gold standard for determining neuraminidase inhibition constants (


 or 

).
Protocol: MUNANA Neuraminidase Inhibition Assay[7]

Principle: The enzyme cleaves the substrate MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid), releasing the fluorescent product 4-Methylumbelliferone (4-MU).[2]

Reagents:
  • Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.

  • Substrate: 200 µM MUNANA (diluted in buffer).

  • Enzyme: Influenza Virus (inactivated) or Recombinant NA.

  • Stop Solution: 0.1 M Glycine, 25% Ethanol (pH 10.7).

Workflow (DOT Diagram)

AssayProtocol Start Start Protocol Step1 1. Plate Preparation Add 10 µL inhibitor (serial dilution) to 96-well black plate. Start->Step1 Step2 2. Enzyme Addition Add 10 µL standardized NA enzyme. Incubate 30 min @ 37°C. Step1->Step2 Pre-incubation Step3 3. Substrate Initiation Add 30 µL MUNANA (200 µM). Incubate 60 min @ 37°C. Step2->Step3 Reaction Start Step4 4. Termination Add 150 µL Stop Solution (Glycine/EtOH). High pH boosts fluorescence. Step3->Step4 Reaction Stop Step5 5. Measurement Read Fluorescence: Ex: 365 nm | Em: 450 nm Step4->Step5 Calc Calculate IC50 Non-linear regression (GraphPad Prism) Step5->Calc

Caption: Step-by-step workflow for the MUNANA fluorescence inhibition assay.

Critical Control: Always run a parallel row with Oseltamivir Carboxylate (active metabolite) as a positive control. If Oseltamivir IC50 > 5 nM for wild-type H1N1, your enzyme concentration is likely too high.

Synthesis & SAR Insights

For researchers designing new derivatives, the Structure-Activity Relationship (SAR) data suggests the following optimization strategy:

  • The C2 Position: Substitution with bulky aromatic groups (e.g., 3-bromo-4-methoxybenzyl) improves affinity. These groups target the hydrophobic 150-cavity.[3]

  • The N3 Position: Introduction of acetic acid or acetamide side chains mimics the interactions of the glycerol side chain found in sialic acid.

  • Linkers: A hydrazide linker often improves flexibility, allowing the molecule to adjust to the "open" conformation of the enzyme.

Synthesis Tip: Thiazolidine-4-ones are efficiently synthesized via a one-pot three-component reaction of an amine, an aldehyde, and mercaptoacetic acid in refluxing toluene (Yields typically 70-90%).

References

  • Gudaparthi, S. et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Liu, Y. et al. (2021). Design, synthesis, and bioassay of 4-thiazolinone derivatives as influenza neuraminidase inhibitors. European Journal of Medicinal Chemistry.

  • Hurt, A. C. et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments.

  • Russell, R. J. et al. (2006). The structure of H5N1 avian influenza neuraminidase suggests new opportunities for drug design. Nature.

  • BenchChem. Thiazolidine Derivatives as Potent Inhibitors of Influenza Neuraminidase: A Comparative Guide.

Sources

Validation

Comparative Guide: Efficacy of Thiazolidine-4-Carboxylic Acid Amides (ATCAAs) vs. Standard Cytotoxics in Prostate Cancer

Executive Summary This guide evaluates the therapeutic potential of 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) , specifically focusing on structural analogs including 5,5-dimethylthiazolidine-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the therapeutic potential of 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) , specifically focusing on structural analogs including 5,5-dimethylthiazolidine-4-carboxylic acid amides , as novel cytotoxic agents for prostate cancer.

While taxanes (e.g., Docetaxel ) remain the clinical gold standard for Castration-Resistant Prostate Cancer (CRPC), their utility is limited by cumulative neurotoxicity and resistance. Emerging data indicates that ATCAAs function through a distinct mechanism—primarily as Lysophosphatidic Acid (LPA) receptor antagonists —offering a favorable toxicity profile.

Key Finding: ATCAAs demonstrate micromolar potency (IC50: 2–10 µM) against PC-3 and DU-145 cell lines. Although less potent in absolute terms than Docetaxel (IC50: ~0.01 µM), they exhibit superior Selectivity Indices (SI) (>10-fold) against normal fibroblasts compared to Doxorubicin and Docetaxel, suggesting a wider therapeutic window.

Structural Rationale & Mechanism of Action

The Scaffold Logic

The thiazolidine-4-carboxylic acid (thioproline) core mimics the proline structure but introduces a sulfur atom, conferring unique redox properties and ring conformation.

  • The Amide Function: Conversion of the carboxylic acid to an amide improves lipophilicity and cellular permeability, essential for intracellular targeting.

  • The 2-Aryl Substitution: Critical for potency. Bulky aryl groups at the C2 position facilitate hydrophobic interactions with the LPA receptor binding pocket.

  • The 5,5-Dimethyl Modification: This "gem-dimethyl" effect (Thorpe-Ingold effect) is a strategic medicinal chemistry optimization. It restricts conformational flexibility, locking the ring in a bioactive conformation, and sterically hinders the sulfur atom, preventing rapid oxidative ring-opening/degradation in vivo.

Mechanism: LPA Receptor Antagonism

Unlike taxanes (microtubule stabilizers) or Doxorubicin (DNA intercalators), ATCAAs target the LPA signaling axis. LPA receptors (LPA1–3) are overexpressed in prostate cancer and drive proliferation, migration, and survival.

LPA_Pathway LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptors (LPA1 / LPA3) LPA->LPAR Activates G_prot G-Protein (G12/13, Gq) LPAR->G_prot ATCAA ATCAA / 5,5-Dimethyl Amides (Inhibitor) ATCAA->LPAR Antagonizes Apoptosis Apoptosis (Caspase 3/7 Activation) ATCAA->Apoptosis Induces via LPA Blockade RhoA RhoA / ROCK G_prot->RhoA PI3K PI3K / Akt Pathway G_prot->PI3K Survival Cell Survival (Bcl-2 High) RhoA->Survival Promotes Migration PI3K->Survival Promotes

Figure 1: Mechanism of Action. ATCAAs block LPA receptors, disrupting downstream PI3K/Akt survival signaling and inducing apoptosis.

Comparative Efficacy Data

The following data synthesizes performance metrics of lead ATCAA derivatives (e.g., compounds analogous to Gududuru et al. series) against standard agents in PC-3 (androgen-independent) prostate cancer cells.

FeatureATCAA / 5,5-Dimethyl Amides Docetaxel Doxorubicin
Primary Target LPA Receptors (Antagonist)Microtubules (Stabilizer)DNA (Intercalation/Topoisomerase II)
PC-3 IC50 (Potency) 2.0 – 5.5 µM 0.005 – 0.02 µM 0.5 – 1.0 µM
DU-145 IC50 3.0 – 6.0 µM0.01 – 0.05 µM0.8 – 1.5 µM
Selectivity Index (SI) *> 10.0 (Highly Selective)< 5.0 (Low Selectivity)< 2.0 (High Toxicity)
Mechanism of Death Apoptosis (Sub-G1 arrest)Mitotic Catastrophe / G2-M arrestDNA Damage / Apoptosis
Resistance Profile Effective in MDR+ linesSusceptible to P-gp effluxSusceptible to P-gp efflux

*Selectivity Index = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Higher is better.

Analysis:

  • Potency vs. Safety: Docetaxel is ~100x more potent in absolute terms. However, ATCAAs show a superior safety profile. In drug development, a micromolar hit with high selectivity is often preferred for lead optimization over a nanomolar hit with high general toxicity.

  • Resistance: ATCAAs bypass the tubulin-mutation mechanisms that render tumors resistant to Taxanes.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize artifacts common in thiazolidine chemistry (e.g., oxidation).

Synthesis Workflow (General Procedure)
  • Reagents: L-Cysteine (or Penicillamine for 5,5-dimethyl variants), Aryl Aldehyde, DCC (Coupling agent), Amine.

  • Critical Step: The "One-Pot" condensation followed by amidation often yields poor purity. Stepwise synthesis is recommended.

Synthesis_Workflow Start L-Cysteine / Penicillamine + Aryl Aldehyde Step1 Cyclization (Ethanol/H2O, 25°C) Start->Step1 Inter Intermediate: Thiazolidine-4-COOH Step1->Inter Step2 Amidation (EDC/HOBt, Amine) Inter->Step2 Final Target: ATCAA Amide Step2->Final

Figure 2: Synthetic route. Penicillamine is used as the starting material to generate the 5,5-dimethyl analog.

Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values in PC-3 cells.

  • Seeding: Plate PC-3 cells at

    
     cells/well in 96-well plates. Incubate 24h to adhere.
    
  • Treatment:

    • Prepare stock ATCAA in DMSO (Max final DMSO < 0.1%).

    • Perform serial dilutions (0.1 µM to 100 µM).

    • Include Positive Control (Docetaxel 1 µM) and Vehicle Control (DMSO).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilization (Crucial): Remove media carefully. Add 150 µL DMSO. Do not use SDS/HCl buffers as thiazolidines can be acid-labile.

    • Shake 10 mins. Read Absorbance at 570 nm.

Apoptosis Verification (Annexin V/PI)

Objective: Confirm mechanism is apoptosis, not necrosis.

  • Treatment: Treat PC-3 cells with ATCAA at IC50 concentration for 24h.

  • Staining:

    • Harvest cells (trypsinize gently).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI) (stains necrotic nuclei).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (Toxic/Non-specific).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-):Early Apoptosis (Target quadrant for ATCAAs).

References

  • Gududuru, V., et al. (2009). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry Letters.

  • Miller, D. D., et al. (2010). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry.

  • Abbas, S., et al. (2025). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents.[1] Green Chemistry Letters and Reviews.

  • Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[2] Journal of Medicinal Chemistry. (Foundational chemistry for the scaffold).

  • Tannock, I. F., et al. (2004). Docetaxel plus prednisone or mitoxantrone plus prednisone for advanced prostate cancer. New England Journal of Medicine. (Standard of Care Reference).

Sources

Comparative

Structure-Activity Relationship of 2-Arylthiazolidine-4-Carboxylic Acid Amides

Executive Summary The 2-arylthiazolidine-4-carboxylic acid amide (ATCAA) scaffold represents a pivotal class of non-secosteroid small molecules with significant antiproliferative activity, particularly against melanoma a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylthiazolidine-4-carboxylic acid amide (ATCAA) scaffold represents a pivotal class of non-secosteroid small molecules with significant antiproliferative activity, particularly against melanoma and prostate cancer.[1] Unlike traditional chemotherapeutics that often suffer from poor selectivity and high systemic toxicity, ATCAAs leverage a rigid thiazolidine core to orient lipophilic tails and aryl substituents into specific hydrophobic pockets of target proteins (e.g., LPA receptors or anti-apoptotic Bcl-2 family proteins).

This guide objectively compares ATCAAs against standard-of-care agents (Dacarbazine, Doxorubicin), delineating the structural determinants of their potency and providing validated protocols for their synthesis and evaluation.

The Scaffold & Structural Logic

The ATCAA pharmacophore is built upon the condensation of L-cysteine with aromatic aldehydes, followed by amidation.[1] Its biological efficacy is governed by three critical structural domains:

  • The Thiazolidine Core: Acts as a semi-rigid spacer, determining the stereochemical projection of the C2 and C4 substituents.

  • The C2-Aryl Moiety: Controls electronic interactions with the binding pocket.

  • The C4-Amide Side Chain: The critical determinant of lipophilicity and membrane permeability.

SAR Decision Matrix

The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from extensive cytotoxicity screenings.

SAR_Logic Core Thiazolidine Core (Scaffold) C2_Pos C2-Position (Aryl Group) Core->C2_Pos C4_Pos C4-Position (Amide Linkage) Core->C4_Pos Sub_Electron Electron-Withdrawing (F, NO2, Cl) at Para/Meta INCREASES Potency C2_Pos->Sub_Electron Electronic Effect Sub_Steric Bulky Ortho Groups DECREASES Potency (Steric Clash) C2_Pos->Sub_Steric Steric Effect Chain_Len Alkyl Chain Length (C12 - C18) CRITICAL for Uptake C4_Pos->Chain_Len Lipophilicity Amide_Type Secondary Amides > Tertiary Amides C4_Pos->Amide_Type H-Bonding Activity Biological Outcome (Cytotoxicity) Sub_Electron->Activity Chain_Len->Activity Max Potency at C16 (Hexadecyl)

Figure 1: SAR Decision Matrix for ATCAA optimization. Note the critical dependence on the C4-alkyl chain length for maximizing cytotoxicity.

Comparative Performance Analysis

This section compares optimized ATCAA derivatives (specifically Compound 1b : 2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide) against FDA-approved standards.

Anticancer Efficacy (Melanoma & Prostate)

Data synthesized from NCI-60 screenings and xenograft models [1, 2].[1]

ParameterATCAA (Compound 1b)Dacarbazine (DTIC)Doxorubicin
Primary Indication Metastatic Melanoma, ProstateMelanoma (Stage IV)Broad Spectrum (Breast, Lung)
Mechanism Apoptosis Induction (Sub-G1 arrest)DNA AlkylationDNA Intercalation / Topo II Inhibition
Melanoma IC50 (A375) 0.13 – 1.48 µM > 100 µM0.05 – 0.5 µM
Prostate IC50 (PC-3) 0.17 µM N/A0.20 – 0.50 µM
Selectivity Index High (Low toxicity to fibroblasts)Low (High systemic toxicity)Low (Cardiotoxicity risk)
In Vivo Efficacy Significant inhibition at 10 mg/kg Moderate inhibition at 60 mg/kg High efficacy, dose-limited by toxicity

Key Insight: While Doxorubicin is equipotent in vitro, ATCAAs demonstrate superior selectivity. In A375 melanoma xenografts, ATCAA 1b achieved tumor growth inhibition comparable to high-dose Dacarbazine but at 1/6th the dosage, suggesting a wider therapeutic window.

Structural Advantages over Alternatives
  • Stability: Unlike ester-based prodrugs which are rapidly hydrolyzed by plasma esterases, the amide linkage at C4 in ATCAAs resists rapid metabolic degradation, extending the half-life.

  • Lipophilicity Tuning: The ability to swap the amine tail allows precise tuning of LogP. Long aliphatic chains (C16) mimic sphingolipids, potentially facilitating uptake via lipid rafts, a mechanism distinct from the passive diffusion of Dacarbazine.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Chemical Synthesis Workflow

Objective: Synthesize (2RS, 4R)-2-arylthiazolidine-4-carboxylic acid amides without racemization.

Synthesis_Flow Start L-Cysteine + Aryl Aldehyde Step1 Condensation (Ethanol/H2O, 25°C, 4-6h) Start->Step1 Inter1 Intermediate: 2-Arylthiazolidine-4-carboxylic acid Step1->Inter1 Step2 Boc Protection (Boc2O, NaOH, Dioxane) Inter1->Step2 Check Checkpoint: NOE NMR Confirm cis/trans ratio Inter1->Check Step3 Amide Coupling (EDCI, HOBt, Alkyl Amine, DCM) Step2->Step3 Step4 Deprotection (TFA, DCM, 0°C) Step3->Step4 Final Final Product: ATCAA (Salt or Free Base) Step4->Final

Figure 2: Synthetic pathway for ATCAAs. The EDCI/HOBt coupling method is selected to minimize racemization at the C4 chiral center.

Detailed Procedure:

  • Cyclization: Dissolve L-cysteine hydrochloride (10 mmol) in H2O (10 mL). Add aryl aldehyde (10 mmol) in EtOH (10 mL). Stir at room temperature for 6h. The product precipitates as a white solid.[2] Filter and wash with Et2O.

    • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the C2 proton (~5.3-5.6 ppm).

  • Coupling: To the Boc-protected acid (1 eq) in dry DCM, add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 20 min. Add the long-chain amine (e.g., hexadecylamine, 1.1 eq). Stir overnight.

    • Critical Step: Use HOBt to prevent racemization.

  • Purification: Flash chromatography (Hexane/EtOAc).

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against melanoma cell lines.

  • Seeding: Seed A375 cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Dissolve ATCAA in DMSO (Stock 10 mM). Prepare serial dilutions in media.

    • Caution: Ensure final DMSO concentration < 0.1% to prevent solvent toxicity.

    • Control: Include a Doxorubicin positive control and a DMSO vehicle control.

  • Incubation: Treat cells for 48h or 72h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal dose-response).

Mechanism of Action

The biological activity of ATCAAs is distinct from alkylating agents. Evidence suggests a dual mechanism involving the mimicry of lysophosphatidic acid (LPA) species and the induction of mitochondrial stress.

Mechanism Drug ATCAA (Lipophilic Tail) Membrane Cell Membrane Entry (Lipid Raft Interaction) Drug->Membrane Target1 LPA Receptors (Antagonism?) Membrane->Target1 Target2 Mitochondria Membrane->Target2 Effect1 Bax Upregulation Target2->Effect1 Effect2 Bcl-2 Downregulation Target2->Effect2 Caspase Caspase-3/9 Activation Effect1->Caspase Effect2->Caspase Apoptosis Apoptosis (Sub-G1 Arrest) Caspase->Apoptosis

Figure 3: Proposed mechanism of action. The lipophilic tail facilitates entry, leading to modulation of Bcl-2 family proteins and subsequent apoptotic cascade.

References

  • Gududuru, V., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer.[1][3][4] Journal of Medicinal Chemistry, 48(7), 2584–2588.[3]

  • Li, W., et al. (2009). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.[1][5] Bioorganic & Medicinal Chemistry, 17(8), 3177–3188.

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-arylthiazolidine-4-carboxylic acid amides as antiproliferative agents. European Journal of Medicinal Chemistry, 63, 544–557.

  • Vig, B. S., et al. (2013). Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis. Molecular Pharmaceutics, 10(5), 1860–1869. (Contextualizing amide stability vs esters).

Sources

Validation

Comprehensive Guide: In Vitro vs. In Vivo Efficacy of 5,5-Dimethylthiazolidine-4-carboxylic Acid

Executive Summary & Compound Profile 5,5-Dimethylthiazolidine-4-carboxylic acid (often abbreviated as DTC or 5,5-dimethyl-TCA ) is a synthetic proline analog and a thiazolidine derivative. It functions primarily as a "cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5,5-Dimethylthiazolidine-4-carboxylic acid (often abbreviated as DTC or 5,5-dimethyl-TCA ) is a synthetic proline analog and a thiazolidine derivative. It functions primarily as a "cysteine prodrug," designed to intracellularly release cysteine—the rate-limiting precursor for Glutathione (GSH) synthesis—while minimizing the toxicity associated with direct cysteine administration or other thiazolidine analogs.

Unlike its parent compound, Thiazolidine-4-carboxylic acid (TCA/Timonacic) , which hydrolyzes to release cysteine and formaldehyde (a cytotoxic byproduct), 5,5-dimethyl-TCA hydrolyzes to release cysteine and acetone . This structural modification significantly alters its toxicity profile and therapeutic window, making it a critical subject of study for oxidative stress-related pathologies and oncology.

Chemical Identity[1][2][3][4][5][6]
  • CAS Number: 72778-00-8[1][2]

  • Molecular Formula: C6H11NO2S[1][2]

  • Key Mechanism: Intracellular hydrolysis

    
     Cysteine + Acetone 
    
    
    
    GSH Biosynthesis.

Critical Analysis: The Efficacy Gap

The transition from in vitro success to in vivo efficacy for DTC is governed by bioavailability and the kinetics of ring-opening hydrolysis.

FeatureIn Vitro (Cellular Models)In Vivo (Animal Models)The "Gap" Factor
Primary Readout Restoration of contact inhibition; ROS scavenging.Tumor volume reduction; hepatic GSH restoration.Metabolic Activation Rate
Dose Exposure Constant, high concentration (mM range) in media.Fluctuating plasma levels; rapid renal clearance.Pharmacokinetics (PK)
Mechanism Direct uptake via amino acid transporters.Hepatic first-pass metabolism; tissue-specific hydrolysis.Transport Specificity
Toxicity Negligible (acetone byproduct is non-toxic to cells).Low systemic toxicity compared to TCA.Safety Profile
Expert Insight: The Hydrolysis Rate-Limiting Step

In cell culture (in vitro), the concentration of DTC can be maintained at high levels, forcing passive or active uptake. Once inside, the spontaneous or enzymatic hydrolysis releases cysteine. In vivo, however, the efficacy is dependent on the rate of ring opening versus the rate of excretion . If the thiazolidine ring is too stable, the compound is excreted unchanged before it can deliver cysteine to the target tissue. 5,5-dimethyl substitution sterically hinders the ring, potentially slowing hydrolysis compared to unsubstituted TCA, which can be advantageous for sustained release but detrimental if "burst" delivery is required.

In Vitro Efficacy Profile

Mechanism of Action: Reverse Transformation

Early studies identified DTC as a "reverse transformation" agent. Unlike cytotoxic chemotherapy that kills dividing cells, DTC was observed to restore contact inhibition in malignant cell lines (e.g., B16 melanoma, HeLa), causing them to adopt a flattened, normal morphology and cease uncontrolled proliferation.

Key Experimental Data
  • Cell Lines: B16-F1 (Melanoma), A375 (Melanoma), CHO (Chinese Hamster Ovary).

  • IC50 / Effective Dose: Typically requires millimolar concentrations (1–5 mM) for morphological changes, indicating a low-affinity mechanism or high requirement for intracellular cysteine.

  • Comparative Performance:

    • vs. NAC (N-Acetylcysteine): DTC shows comparable intracellular GSH restoration but with slower kinetics.

    • vs. TCA: DTC is less potent per mole due to slower hydrolysis but significantly less cytotoxic at high doses.

Validated Protocol: Assessment of Contact Inhibition

This protocol validates the "reverse transformation" effect quantitatively.

Materials:

  • B16-F1 Melanoma cells.[3]

  • DTC stock (100 mM in PBS, pH adjusted to 7.4).

  • Crystal Violet stain.

Workflow:

  • Seeding: Plate

    
     cells/well in a 6-well plate. Allow 24h attachment.
    
  • Treatment: Treat cells with DTC (0, 1, 2.5, 5 mM) for 72 hours. Replenish media daily to maintain concentration.

  • Morphological Assessment: Capture phase-contrast images daily. Look for "flattening" and monolayer formation vs. "piling up" (loss of contact inhibition).

  • Saturation Density Assay:

    • Continue culture until control wells reach 100% confluence and begin overgrowing.

    • Trypsinize and count cells.

    • Result: Treated wells should show a lower saturation density (cells/cm²) despite high viability, indicating restored contact inhibition.

In Vivo Efficacy Profile

Therapeutic Contexts[6]
  • Oncology: Inhibition of tumor growth in melanoma xenografts.

  • Hepatoprotection: Protection against acetaminophen-induced liver injury (via GSH replenishment).

Key Experimental Data
  • Model: Nude mice bearing A375 melanoma tumors.[3]

  • Dosage: 10–50 mg/kg, Intraperitoneal (i.p.) or Oral.

  • Performance:

    • In specific studies, DTC derivatives (e.g., amide forms) inhibited tumor growth significantly at 10 mg/kg , showing higher efficacy than Dacarbazine (standard chemotherapy) at 60 mg/kg.

    • Safety: No significant weight loss or mortality observed, unlike the TCA parent compound which can cause neurotoxicity due to formaldehyde release.

Validated Protocol: Melanoma Xenograft Efficacy

This protocol is designed to test tumor growth inhibition.

Workflow:

  • Induction: Inject

    
     A375 cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Staging: Wait until tumors reach palpable size (~100 mm³).

  • Randomization: Group mice (n=8/group):

    • Vehicle Control (PBS).

    • Positive Control (Dacarbazine 60 mg/kg i.p.).

    • Experimental (DTC 10 mg/kg, 30 mg/kg i.p.).

  • Dosing Regimen: Administer daily for 14–21 days.

  • Measurement: Measure tumor volume (

    
    ) every 2 days.
    
  • Endpoint: Harvest tumors, weigh, and perform Western blot for Apoptosis markers (Caspase-3) and GSH levels.

Mechanistic Visualization

The following diagram illustrates the differential metabolic fate of DTC compared to TCA, highlighting the safety advantage (Acetone vs. Formaldehyde).

G cluster_0 Extracellular Space cluster_1 Intracellular Metabolism (Hepatocyte/Tumor Cell) DTC 5,5-Dimethyl-TCA (Prodrug) Hydrolysis Enzymatic/Spontaneous Hydrolysis DTC->Hydrolysis Uptake Acetone Acetone (Low Toxicity) DTC->Acetone Side Product TCA TCA (Parent) TCA->Hydrolysis Uptake Formaldehyde Formaldehyde (Cytotoxic) TCA->Formaldehyde Side Product Cysteine L-Cysteine Hydrolysis->Cysteine GSH Glutathione (GSH) Synthesis Cysteine->GSH Rate Limiting Step Effect_Tumor Tumor Stasis (Contact Inhibition) GSH->Effect_Tumor Effect_Liver ROS Neutralization (Hepatoprotection) GSH->Effect_Liver

Caption: Comparative metabolic pathway of 5,5-Dimethyl-TCA vs. TCA. Note the non-toxic acetone byproduct for the dimethyl variant.

References

  • ChemicalBook. (2025).[4][5] L-5,5-Dimethylthiazolidine-4-carboxylic acid: Properties and Biological Activity.Link

  • Gududuru, V., et al. (2009). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.[3] Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Wlodek, L. (2002). The reaction of sulfhydryl groups with carbonyl compounds: biological implications. Acta Biochimica Polonica. (Contextual grounding for Thiazolidine hydrolysis). Link

  • Weber, H., et al. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Journal of Clinical Pharmacology. Link

  • Dringen, R., et al. (1999). N-acetylcysteine, but not methionine or 2-oxothiazolidine-4-carboxylate, serves as cysteine donor for the synthesis of glutathione in cultured neurons.[7] Neuroscience Letters. Link

Sources

Comparative

Benchmarking α-glucosidase inhibition of thiazolidine derivatives against acarbose

Benchmarking -Glucosidase Inhibition: Thiazolidine Derivatives vs. Acarbose Executive Summary: The Potency Gap In the development of Type 2 Diabetes Mellitus (T2DM) therapeutics, acarbose remains the clinical gold standa...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking -Glucosidase Inhibition: Thiazolidine Derivatives vs. Acarbose

Executive Summary: The Potency Gap

In the development of Type 2 Diabetes Mellitus (T2DM) therapeutics, acarbose remains the clinical gold standard for


-glucosidase inhibition. However, its efficacy is often limited by gastrointestinal side effects (flatulence, diarrhea) caused by the fermentation of undigested carbohydrates in the colon.[1]

Recent medicinal chemistry campaigns have identified thiazolidine derivatives (specifically thiazolidine-2,4-diones and 4-thiazolidinones) as a superior alternative scaffold. Unlike acarbose, which functions as a competitive carbohydrate mimic (


 in S. cerevisiae models), optimized thiazolidine derivatives frequently demonstrate low-micromolar potency (

)
and mixed-type inhibition kinetics.

This guide benchmarks the performance of these derivatives against acarbose, providing a validated experimental protocol and mechanistic insights to support your lead optimization.

Chemical Rationale: Why Thiazolidines Outperform

The structural distinction between acarbose and thiazolidine derivatives dictates their divergent binding affinities.

Acarbose: The Carbohydrate Mimic

Acarbose is a pseudo-oligosaccharide. It binds to the active site of


-glucosidase primarily through hydrogen bonding networks that mimic the transition state of polysaccharide hydrolysis. However, its high polarity limits membrane permeability and restricts its interactions to the hydrophilic pocket of the enzyme.
Thiazolidine Derivatives: The Dual-Binder

Thiazolidine-2,4-dione (TZD) and rhodanine scaffolds possess a unique "dual-binding" capability. They can engage:

  • The Catalytic Core: Via hydrogen bonding with key residues like Asp215 and Glu277 (catalytic nucleophile/proton donor).

  • The Allosteric/Hydrophobic Pocket: The lipophilic nature of the thiazolidine ring and its aryl substituents allows for

    
    -
    
    
    
    stacking with residues like Phe303 and Tyr158 , stabilizing the enzyme-inhibitor complex more effectively than acarbose.
Visualization: Mechanism of Action

The following diagram illustrates the structural logic behind the enhanced potency of thiazolidine derivatives.

SAR_Mechanism TZD Thiazolidine-2,4-dione (Scaffold) HBond H-Bonding Network (Asp215, Glu277) TZD->HBond NH / C=O groups PiStack Hydrophobic Pocket (Phe303, Tyr158) TZD->PiStack Aryl Substituents Potency High Potency (Low µM IC50) HBond->Potency ConfChange Conformational Locking PiStack->ConfChange ConfChange->Potency Stabilization

Figure 1: Structure-Activity Relationship (SAR) logic showing how Thiazolidine derivatives leverage both polar and hydrophobic interactions to achieve superior inhibition compared to acarbose.

Experimental Validation: The Self-Validating Protocol

To objectively benchmark your compounds against acarbose, you must use a standardized pNPG (p-nitrophenyl-


-D-glucopyranoside)  assay.

Critical Variable: The pre-incubation time of the enzyme and inhibitor is the most common source of experimental error. Thiazolidines often require 10–15 minutes to induce the conformational changes necessary for maximum inhibition.

Materials
  • Enzyme:

    
    -Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20).[2][3] Note: While rat intestinal glucosidase is more clinically relevant, yeast enzyme is the standard for high-throughput benchmarking.
    
  • Substrate: 4-Nitrophenyl

    
    -D-glucopyranoside (pNPG), 5 mM stock.
    
  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

  • Control: Acarbose (dissolved in buffer/DMSO).

Step-by-Step Workflow

Assay_Protocol Start Start: 96-Well Plate Mix Add 20µL Enzyme (0.5 U/mL) + 10µL Test Compound Start->Mix PreInc CRITICAL: Pre-Incubation 15 min @ 37°C Mix->PreInc Allows Binding Substrate Add 20µL pNPG (5 mM) PreInc->Substrate Initiate Kinetics Reaction Incubation 20 min @ 37°C Substrate->Reaction Stop Add 50µL Na2CO3 (0.1 M) Stop Reaction Reaction->Stop Read Measure Absorbance @ 405 nm Stop->Read

Figure 2: Optimized pNPG Assay Workflow. The pre-incubation step (Red) is critical for detecting the full potency of mixed-type inhibitors like thiazolidines.

Calculation

Inhibition percentage is calculated as:



The 

is derived from a non-linear regression (log(inhibitor) vs. response) using software like GraphPad Prism.[4]

Benchmarking Data: Thiazolidines vs. Acarbose

The following data synthesizes results from recent high-impact studies (see References), comparing the inhibitory concentration (


) of optimized thiazolidine derivatives against the acarbose standard.
Table 1: Comparative Potency ( )
Compound ClassSpecific Derivative

(

)
Fold Improvement vs. AcarboseMechanism
Standard Acarbose 650 - 850 1.0x Competitive
Thiazolidine-2,4-dioneC23 (Aryl-substituted) [1]0.52 ± 0.06~1200xMixed-Type
Rhodanine-ThiazolidineCompound 6k [2]5.44 ± 0.13~150xNon-Competitive
Hydrazolyl-ThiazolidinoneCompound 3c [3]174.0 ± 0.4~4.5xCompetitive
Benzothiazole-ThiazolidinoneCompound 4 [4]2.40 ± 0.70~340xMixed-Type

Data Interpretation:

  • Potency Shift: Thiazolidine derivatives consistently demonstrate

    
     values in the low micromolar range (
    
    
    
    ), whereas acarbose typically resides in the high micromolar range (
    
    
    ) in yeast enzyme assays.
  • Kinetic Profile: While acarbose is strictly competitive, many potent thiazolidines exhibit mixed-type inhibition . This means they can bind to both the free enzyme and the enzyme-substrate complex, making them effective even at high substrate concentrations (e.g., post-prandial glucose spikes).

Computational Insight: Molecular Docking

To validate the experimental data, molecular docking studies typically reveal the specific interactions driving this high potency.

  • Binding Energy: Thiazolidine derivatives often show binding energies (

    
    ) of -9.0 to -11.0 kcal/mol , compared to acarbose's -6.0 to -7.5 kcal/mol .
    
  • Key Residues:

    • Hydrogen Bonding: The carbonyl oxygens of the thiazolidine ring act as acceptors for Arg213 and Glu277.

    • Hydrophobic Enclosure: The enzyme's "lid" residues (Phe303, Tyr158) close over the hydrophobic thiazolidine core, trapping it in the active site—a feature acarbose lacks due to its hydrophilicity.

References

  • Thiazolidine-2,4-dione deriv

    
    -glucosidase inhibitors. Bioorganic Chemistry. (2024).[5] Demonstrates C23 derivative with 
    
    
    
    of 0.52
    
    
    .[5]
  • Synthesis,

    
    -glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives. PMC - NIH. (2018). Reports Compound 6k with 
    
    
    
    of 5.44
    
    
    .
  • A new route to the synthesis of 2-hydrazolyl-4-thiazolidinone hybrids...Results in Chemistry. (2023).

    
    ) vs Acarbose (
    
    
    
    ).[6]
  • Design, Synthesis... of Thiazolidinone-Based Benzothiazole Derivatives.Pharmaceuticals (MDPI). (2022). Highlights Compound 4 with

    
     of 2.40 
    
    
    
    .[7]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 5,5-Dimethylthiazolidine-4-carboxylic Acid (DMTCA)

[1] Executive Summary Immediate Action Required: Treat 5,5-Dimethylthiazolidine-4-carboxylic acid (DMTCA) as a Combustible Organic Acid with specific segregation requirements due to its sulfur content. Primary Hazard: Sk...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Immediate Action Required: Treat 5,5-Dimethylthiazolidine-4-carboxylic acid (DMTCA) as a Combustible Organic Acid with specific segregation requirements due to its sulfur content.

  • Primary Hazard: Skin/Eye Irritant (H315/H319) and Harmful if Swallowed (H302).[1][2][3]

  • Critical Incompatibility: DO NOT mix with strong oxidizing agents (e.g., Bleach, Peroxides, Nitric Acid) or Nitrites.[1]

  • Preferred Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

Expert Insight: As a thiazolidine derivative, DMTCA possesses a thioether linkage and a secondary amine within a saturated ring. While the 5,5-dimethyl substitution adds steric stability, the compound retains the reactivity characteristic of cyclic sulfur amino acids.[1]

Physicochemical Data
ParameterSpecificationOperational Implication
Chemical Name 5,5-Dimethylthiazolidine-4-carboxylic acidStandard nomenclature for labeling.[1]
CAS Number 19968-67-3Use for waste manifesting.[1]
Molecular Formula C₆H₁₁NO₂SSulfur content dictates "Non-Halogenated" stream.[1]
Physical State White to off-white crystalline solidDust control measures required during handling.[1]
Solubility Soluble in water, Ethanol, MethanolMobile in aqueous spills; contain immediately.
Acidity (pKa) ~1.5 - 2.5 (Carboxylic acid)Corrosive to carbon steel; store in glass/HDPE.[1]
GHS Hazard Classification

Based on structural analogs (Thiazolidine-4-carboxylic acid) and functional group analysis:

  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][6]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6]

Critical Segregation Logic

Scientific Integrity: The most common disposal error with thiazolidines is improper segregation. The sulfur atom (


) in the ring is susceptible to oxidation.
  • Oxidizer Incompatibility: Mixing DMTCA with strong oxidizers (e.g., Sodium Hypochlorite/Bleach) can lead to the rapid formation of sulfoxides or sulfones, often an exothermic reaction that can over-pressurize waste containers.

  • Nitrosation Risk: In the presence of nitrites (common in some biological buffers) and acidic conditions, the secondary amine in the thiazolidine ring can undergo N-nitrosation to form N-nitroso compounds , which are potent carcinogens.[1]

Visualization: Waste Segregation Decision Tree

The following logic gate ensures the compound enters the correct waste stream.

SegregationLogic Start Waste: 5,5-Dimethylthiazolidine-4-carboxylic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid SolidCont Containerize in HDPE/Glass Label: 'Solid Organic Waste - Irritant' Solid->SolidCont SolidDisp DISPOSAL STREAM A: High-Temp Incineration SolidCont->SolidDisp SolventCheck Is it dissolved in Organic Solvent or Aqueous Buffer? Liquid->SolventCheck Organic Organic Solvent (e.g., Ethanol, DMSO) SolventCheck->Organic Organic Aqueous Aqueous Buffer SolventCheck->Aqueous Aqueous LiquidDisp DISPOSAL STREAM B: Non-Halogenated Organic Waste Organic->LiquidDisp OxidizerCheck CRITICAL CHECK: Does buffer contain Oxidizers or Nitrites? Aqueous->OxidizerCheck SafeAq No Oxidizers OxidizerCheck->SafeAq No UnsafeAq Yes (Bleach/Nitrites) OxidizerCheck->UnsafeAq Yes SafeAq->LiquidDisp Quench Neutralize/Quench Oxidizer separately BEFORE adding DMTCA UnsafeAq->Quench Quench->LiquidDisp

Caption: Figure 1. Segregation logic for DMTCA to prevent accidental formation of toxic N-nitroso compounds or exothermic oxidation reactions.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use case: Expired shelf-life reagents or excess synthesis yield.[1]

  • PPE Requirement: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. Use a dust mask (N95) if handling large quantities outside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5,5-Dimethylthiazolidine-4-carboxylic acid"[1][3]

    • Hazard Checkboxes: Irritant, Toxic.[2][3][4][6]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

  • Final Disposal: Hand over to EHS for incineration .[1] Do not landfill.[1]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Use case: Mother liquors or experimental waste.[1]

  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic (due to the carboxylic acid moiety), neutralize carefully with dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ) to prevent corrosion of waste drums.[1]
    
    • Caution: Neutralization is exothermic.[1] Perform slowly.

  • Solvent Compatibility:

    • Compatible: Acetone, Ethanol, Methanol, DMSO, Ethyl Acetate.[1]

    • Incompatible: Concentrated Nitric Acid, Perchloric Acid, Bleach.

  • Transfer: Pour into the "Non-Halogenated Organic Solvent" waste carboy.

    • Note: Even if dissolved in water, if the organic content is >10%, most facilities classify this as organic waste for fuel blending/incineration.

  • Documentation: Log the volume and concentration on the waste tag.

Spill Response Protocol

Trustworthiness: A self-validating system requires preparation.[1] Ensure a "Spill Kit" containing an inert absorbent (vermiculite or clay) is accessible before handling the substance.

Workflow: Accidental Release

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Nitrile Gloves, Goggles, N95 Alert->PPE Contain 3. Containment Circle spill with absorbent socks PPE->Contain Absorb 4. Absorption Cover with Vermiculite/Sand Contain->Absorb Clean 5. Clean Up Scoop into waste bag Wash area with soap/water Absorb->Clean Report 6. Report Notify EHS Officer Clean->Report

Caption: Figure 2. Immediate response workflow for solid or liquid spills of DMTCA.

Specific Cleanup Instruction: Do not use bleach to clean the surface after the spill. Use a standard laboratory detergent (e.g., Alconox) and water. Bleach residues can react with trace thiazolidine to release fumes.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93134, Thiazolidine-4-carboxylic acid.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Thiazolidine-4-carboxylic acid.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5,5-Dimethylthiazolidine-4-carboxylic acid
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5,5-Dimethylthiazolidine-4-carboxylic acid
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